4-Chloro-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCIOQWHXYICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370907 | |
| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219689-73-3 | |
| Record name | 4-chloro-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-2,5-dimethylbenzenesulfonamide. The document is structured to serve as a practical resource for researchers and professionals in drug development and chemical synthesis. It includes tabulated data for key properties, detailed experimental protocols for their determination, and logical workflow diagrams to guide research and development efforts. While experimental data for certain properties of this specific molecule are not extensively available in public literature, this guide outlines standard methodologies for their determination, providing a complete framework for laboratory investigation.
Chemical Identity and Structure
This compound is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with a chloro group, two methyl groups, and a sulfonamide functional group.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 219689-73-3 |
| Molecular Formula | C₈H₁₀ClNO₂S |
| Molecular Weight | 219.69 g/mol |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)C |
| InChI Key | YSDCIOQWHXYICL-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental to drug development.
Table 2: Summary of Physicochemical Data
| Property | Value | Data Type | Source |
|---|---|---|---|
| Melting Point | 190-192 °C | Experimental | Commercial Supplier Data |
| Boiling Point | Not available | - | - |
| Aqueous Solubility | Not available | - | - |
| pKa (Acidity) | Not available | - | - |
| LogP (Octanol-Water Partition Coefficient) | Not available | - | - |
Note: The lack of publicly available experimental data for several key properties highlights the need for empirical determination for any research or development application.
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of this compound.
Synthesis Protocol: Chlorosulfonation of 2,5-Dimethylchlorobenzene
The synthesis of arylsulfonamides typically involves the chlorosulfonation of an aromatic ring followed by amination.[1]
Reaction Scheme:
-
Chlorosulfonation: 2,5-dimethylchlorobenzene is reacted with chlorosulfonic acid (ClSO₃H) to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia (or an appropriate amine) to produce this compound.
Detailed Methodology:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Procedure (Chlorosulfonation):
-
Cool the flask containing 2,5-dimethylchlorobenzene in an ice bath.
-
Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of HCl gas ceases.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
-
Procedure (Amination):
-
Dissolve the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent (e.g., acetone or THF).
-
Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia dropwise with stirring.
-
Stir the mixture for 1-2 hours, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Melting Point Determination
The melting point is a crucial indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[2]
-
Apparatus: Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar digital device).
-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[2]
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point. For a pure compound, this range should be narrow (0.5-1.5 °C).[3]
-
Solubility Determination
Aqueous solubility is a critical parameter for drug absorption and formulation.
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
pKa Determination
The pKa value indicates the ionization state of the molecule at different pH values, affecting solubility and membrane permeability. The sulfonamide group (-SO₂NH₂) is acidic.
Methodology (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent mixture (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.
-
Alternative Method (LC-Based): The pKa can also be determined by measuring the change in retention time on a reversed-phase HPLC column as a function of mobile phase pH.[5][6] A plot of retention factor (k) versus pH will yield a sigmoidal curve from which the pKa can be derived.[5]
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is essential for predicting its membrane permeability and interaction with biological targets.
Methodology (HPLC Method):
-
Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column (e.g., C18) with the known LogP values of a set of standard compounds.[7]
-
Procedure:
-
Prepare a mobile phase of methanol/water or acetonitrile/water.
-
Inject a series of standard compounds with known LogP values and the test compound (this compound) onto the HPLC system.
-
Record the retention time (t_R) for each compound. .
-
Calculate the retention factor (k') for each compound. .
-
-
Calculation:
-
Create a calibration curve by plotting the log(k') of the standard compounds against their known LogP values.
-
Determine the log(k') for the test compound and use the calibration curve to interpolate its LogP value.[7]
-
Biological Context and Research Workflows
While specific biological data for this compound is limited, the sulfonamide class of compounds is well-known for a broad range of biological activities, most notably as antimicrobial agents.[8][9] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria, blocking the synthesis of folic acid, which is essential for bacterial growth.[1][]
Diagrams and Visualizations
The following diagrams illustrate key workflows relevant to the characterization and development of a novel chemical entity like this compound.
Caption: General synthesis workflow for this compound.
Caption: A logical workflow for the preclinical evaluation of a novel chemical entity.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. employees.oneonta.edu [employees.oneonta.edu]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
An In-depth Technical Guide on the Structural Analysis and Confirmation of 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural analysis and confirmation of 4-chloro-2,5-dimethylbenzenesulfonamide. Due to the limited availability of direct experimental data for this specific compound in public literature, this paper outlines a robust workflow based on established analytical techniques and data from structurally analogous compounds.
Introduction
This compound is an organic compound featuring a sulfonamide functional group attached to a substituted benzene ring. The precise structural elucidation of such molecules is paramount in drug discovery and development, as the specific arrangement of atoms dictates its physicochemical properties and biological activity. This guide details the synthetic route, and the application of modern analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—for its unambiguous structural confirmation.
Synthesis Pathway
The logical synthetic route to this compound involves the reaction of its corresponding sulfonyl chloride with ammonia. This standard procedure is widely used for the synthesis of primary sulfonamides.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting sulfonyl chloride spot indicates the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding distilled water. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a solid.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of the synthesized compound.
Caption: Logical workflow for the structural confirmation of the target compound.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are predicted.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | s | 1H | Aromatic H (position 6) |
| ~7.3 | s | 1H | Aromatic H (position 3) |
| ~7.2 | s (broad) | 2H | -SO₂NH₂ |
| ~2.5 | s | 3H | -CH₃ (position 5) |
| ~2.3 | s | 3H | -CH₃ (position 2) |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~142 | C-SO₂ |
| ~138 | C-Cl |
| ~135 | Aromatic C-H (position 6) |
| ~134 | C-CH₃ (position 2) |
| ~132 | C-CH₃ (position 5) |
| ~128 | Aromatic C-H (position 3) |
| ~20 | -CH₃ (position 2) |
| ~19 | -CH₃ (position 5) |
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For enhanced structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Processing: Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀ClNO₂S), the expected molecular weight is approximately 219.69 g/mol .
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (charge/mass ratio) | Predicted Fragment |
| ~219/221 (3:1 ratio) | [M]⁺ (Molecular ion) |
| ~155/157 (3:1 ratio) | [M - SO₂NH₂]⁺ |
| ~140 | [M - SO₂NH₂ - CH₃]⁺ |
| ~111/113 (3:1 ratio) | [C₇H₆Cl]⁺ |
| ~77 | [C₆H₅]⁺ |
The characteristic 3:1 isotopic pattern for chlorine should be observable for all chlorine-containing fragments.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI-MS, a direct insertion probe can be used for solid samples. For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with theoretical patterns to confirm the presence of chlorine.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.
Table 4: Hypothetical Crystallographic Data (based on similar sulfonamides)
| Parameter | Predicted Value |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1500-2000 |
| Z | 4 |
| R-factor | < 0.05 for a well-refined structure |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.
Conclusion
An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 4-Chloro-2,5-dimethylbenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. This document outlines the core synthetic strategy, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is an aromatic sulfonamide compound with potential applications in the development of novel therapeutic agents. Its synthesis is of interest to researchers in organic and medicinal chemistry. The primary synthetic route involves a two-step process: the chlorosulfonation of 1-chloro-2,5-dimethylbenzene to form the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, followed by amidation to yield the final product.
Synthesis Pathway Overview
The logical workflow for the synthesis of this compound is depicted below. The process begins with the commercially available starting material, 1-chloro-2,5-dimethylbenzene, which undergoes electrophilic aromatic substitution to introduce the sulfonyl chloride functional group. The subsequent reaction with an ammonia source provides the target sulfonamide.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established procedures for analogous transformations.
Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
This procedure details the chlorosulfonation of 1-chloro-2,5-dimethylbenzene.
Materials:
-
1-Chloro-2,5-dimethylbenzene
-
Chlorosulfonic acid
-
Crushed ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, cool chlorosulfonic acid (4 molar equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add 1-chloro-2,5-dimethylbenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 4-chloro-2,5-dimethylbenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or by dissolving in dichloromethane, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.
Step 2: Synthesis of this compound
This procedure describes the amidation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride.
Materials:
-
4-Chloro-2,5-dimethylbenzenesulfonyl chloride
-
Concentrated ammonium hydroxide solution (e.g., 28-30%)
-
Ethanol (optional, as a co-solvent)
-
Crushed ice
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1 molar equivalent) in an excess of concentrated ammonium hydroxide solution. Ethanol may be added as a co-solvent to improve solubility.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic. The reaction progress can be monitored by TLC.
-
After the reaction is complete (typically 1-2 hours), pour the reaction mixture into a beaker containing crushed ice.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If the product remains in solution, acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the sulfonamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Data of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 1-Chloro-2,5-dimethylbenzene | C₈H₉Cl | 140.61 | 95-72-7 | Colorless liquid |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | 88-49-3 | Colorless to pale yellow solid[1] |
| This compound | C₈H₁₀ClNO₂S | 219.69 | 219689-73-3 | Solid[2] |
Table 2: Reaction Parameters and Expected Outcomes
| Reaction Step | Starting Material | Key Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Chlorosulfonation | 1-Chloro-2,5-dimethylbenzene | Chlorosulfonic acid | None | 0 - 25 | 2 - 4 | 70 - 85 |
| Amidation | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Ammonium hydroxide | Water/Ethanol | Room Temperature | 1 - 2 | 80 - 95 |
Note: Expected yields are based on typical yields for similar reactions and may vary depending on the specific reaction conditions and scale.
Logical Relationships in the Synthesis
The synthesis of this compound follows a clear logical progression of functional group transformations. The initial chlorosulfonation is a classic electrophilic aromatic substitution, where the electrophile is generated from chlorosulfonic acid. The subsequent amidation is a nucleophilic acyl substitution at the sulfonyl chloride group.
Caption: Logical progression of the synthesis pathway.
Conclusion
This technical guide has detailed the primary synthesis pathways for this compound. The described two-step synthesis, involving chlorosulfonation followed by amidation, represents a robust and efficient method for the preparation of this compound. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel sulfonamides for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity on a larger scale.
References
starting materials for 4-Chloro-2,5-dimethylbenzenesulfonamide synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for the preparation of 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The synthesis predominantly proceeds through two main pathways, utilizing either p-xylene or 2,5-dimethylaniline as the starting material. This document details the experimental protocols for each route, presents quantitative data for the key intermediates and the final product, and illustrates the synthetic workflows.
Synthetic Pathways Overview
The synthesis of this compound can be approached from two common starting materials:
-
From p-Xylene: This route involves the initial chlorination of p-xylene to form 1-chloro-2,5-dimethylbenzene, followed by chlorosulfonation to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The final step is the amination of the sulfonyl chloride.
-
From 2,5-Dimethylaniline: This pathway begins with the chlorination of 2,5-dimethylaniline to produce 4-chloro-2,5-dimethylaniline. Subsequent diazotization and a Sandmeyer-type reaction introduce the sulfonyl chloride group, which is then aminated to the final product.
The following diagram illustrates the logical relationship between these two synthetic pathways.
Quantitative Data of Key Compounds
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physical and Chemical Properties of Starting Materials and Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| p-Xylene | C₈H₁₀ | 106.17 | 13-14 | 138 |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 15.5 | 213-214 |
| 1-Chloro-2,5-dimethylbenzene | C₈H₉Cl | 140.61 | 2 | 186-188 |
| 4-Chloro-2,5-dimethylaniline | C₈H₁₀ClN | 155.63 | 42 | 115-117 (5 mmHg) |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | 48-50 | - |
Table 2: Physical and Chemical Properties of the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₁₀ClNO₂S | 219.69 | 190-192[1] |
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic pathways are provided below.
Pathway 1: Synthesis from p-Xylene
This pathway is a classical approach involving electrophilic aromatic substitution reactions.
Step 1: Chlorination of p-Xylene to 1-Chloro-2,5-dimethylbenzene
The chlorination of p-xylene in the presence of a Lewis acid catalyst yields primarily 2-chloro-1,4-dimethylbenzene (1-chloro-2,5-dimethylbenzene).
-
Reaction: C₆H₄(CH₃)₂ + Cl₂ → C₆H₃(CH₃)₂Cl + HCl
-
Protocol:
-
To a stirred solution of p-xylene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).
-
Cool the mixture in an ice bath.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, quench the reaction by washing with water and a dilute solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.
-
-
Expected Yield: High yields of the monochlorinated product are expected under controlled conditions.
Step 2: Chlorosulfonation of 1-Chloro-2,5-dimethylbenzene
The introduction of the sulfonyl chloride group is achieved by reacting 1-chloro-2,5-dimethylbenzene with chlorosulfonic acid.
-
Reaction: C₆H₃(CH₃)₂Cl + HSO₃Cl → C₆H₂Cl(CH₃)₂(SO₂Cl) + H₂O
-
Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add 1-chloro-2,5-dimethylbenzene to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 4-chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
-
Expected Yield: Typically, chlorosulfonation reactions of this type proceed with good to excellent yields.
Step 3: Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
The final step involves the reaction of the sulfonyl chloride with ammonia to form the sulfonamide.
-
Reaction: C₆H₂Cl(CH₃)₂(SO₂Cl) + 2NH₃ → C₆H₂Cl(CH₃)₂(SO₂NH₂) + NH₄Cl
-
Protocol:
-
Dissolve 4-chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) or acetone.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Expected Yield: Amination of sulfonyl chlorides generally proceeds with high yields.
Pathway 2: Synthesis from 2,5-Dimethylaniline
This alternative route utilizes a Sandmeyer-type reaction, which is particularly useful for introducing a sulfonyl chloride group onto an aromatic ring starting from an aniline.
Step 1: Chlorination of 2,5-Dimethylaniline to 4-Chloro-2,5-dimethylaniline
The selective chlorination of 2,5-dimethylaniline at the para-position to the amino group can be achieved using various chlorinating agents.
-
Reaction: C₆H₃(CH₃)₂NH₂ + Cl₂ → C₆H₂Cl(CH₃)₂NH₂ + HCl
-
Protocol:
-
Dissolve 2,5-dimethylaniline in a suitable solvent such as glacial acetic acid or a chlorinated hydrocarbon.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of the chlorinating agent (e.g., chlorine gas in acetic acid or sulfuryl chloride) while maintaining the low temperature.
-
After the addition, stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
-
-
Expected Yield: Yields can vary depending on the specific conditions and chlorinating agent used. A patent describing a similar reaction for a different dialkylaniline suggests a yield of around 69% can be obtained.
Step 2: Diazotization and Sandmeyer Reaction of 4-Chloro-2,5-dimethylaniline
This two-part step first converts the aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.
-
Reactions:
-
C₆H₂Cl(CH₃)₂NH₂ + NaNO₂ + 2HCl → [C₆H₂Cl(CH₃)₂N₂]⁺Cl⁻ + NaCl + 2H₂O
-
[C₆H₂Cl(CH₃)₂N₂]⁺Cl⁻ + SO₂ --(CuCl)--> C₆H₂Cl(CH₃)₂(SO₂Cl) + N₂
-
-
Protocol:
-
Diazotization:
-
Suspend 4-chloro-2,5-dimethylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture onto ice water.
-
The precipitated 4-chloro-2,5-dimethylbenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
-
-
-
Expected Yield: The Sandmeyer reaction for the synthesis of sulfonyl chlorides can provide good yields, often in the range of 70-80%.
Step 3: Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
This final step is identical to Step 3 in Pathway 1. Please refer to the protocol described above.
Logical Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the synthesis of this compound starting from p-xylene.
References
The Versatility of 4-Chloro-2,5-dimethylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of a myriad of therapeutic agents. Among the numerous derivatives, 4-Chloro-2,5-dimethylbenzenesulfonamide and its precursor, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, represent a valuable and versatile building block for the synthesis of novel bioactive compounds. This technical guide provides an in-depth overview of the synthesis, applications, and therapeutic potential of derivatives originating from this core structure, with a focus on their anticancer and antimicrobial activities.
Synthesis of the Core Scaffold
The journey to bioactive molecules begins with the synthesis of the foundational building block. The preparation of this compound typically proceeds through a two-step synthesis starting from 1,4-dimethylbenzene (p-xylene).
Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride
The initial step involves the chlorosulfonation of p-xylene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.
-
Experimental Protocol: A solution of 1,4-dimethylbenzene (p-xylene) in a suitable solvent like chloroform is cooled to 0°C. Chlorosulfonic acid is then added dropwise while maintaining the low temperature. After the initial reaction, the mixture is brought to room temperature and then carefully poured onto crushed ice. The organic layer, containing the 4-chloro-2,5-dimethylbenzenesulfonyl chloride, is separated, washed, and the solvent is evaporated. The crude product can then be used directly in the next step or purified further.
Step 2: Synthesis of this compound
The synthesized sulfonyl chloride is then reacted with an amine source, typically ammonia or an appropriate primary or secondary amine, to form the corresponding sulfonamide.
-
Experimental Protocol: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is treated with an excess of the desired amine in a suitable solvent. For the parent sulfonamide, aqueous ammonia is used. The reaction mixture is stirred, often with heating, to drive the reaction to completion. The resulting sulfonamide precipitates and can be collected by filtration, washed, and recrystallized to yield the pure product.
Applications in Anticancer Drug Discovery
Derivatives of the 4-chloro-benzenesulfonamide core have demonstrated significant potential as anticancer agents. While specific studies focusing exclusively on derivatives of this compound are emerging, the broader class of substituted benzenesulfonamides provides a strong indication of their therapeutic promise. The mechanism of action for these compounds is often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[1]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of benzenesulfonamide derivatives are typically evaluated against a panel of human cancer cell lines. The data is often presented as GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, cause total growth inhibition, or reduce the cell population by 50%, respectively.
The following table summarizes the anticancer activity of representative benzenesulfonamide derivatives, highlighting the potential of this scaffold.
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Compound 18 | HCT-116 (Colon) | 0.33 - 1.08 | - | - | [2] |
| 786-0 (Renal) | 0.33 - 1.08 | - | - | [2] | |
| M14 (Melanoma) | 0.33 - 1.08 | - | - | [2] | |
| HOP-62 (Lung) | 0.05 | 0.38 | 4.83 | [2] | |
| Compound 30 | HCT-116 (Colon) | - | - | 8 (IC50) | [3] |
| Compound 20 | MCF-7, HeLa, HCT-116 | 12.8 (Mean IC50) | - | - | [3] |
| Compound 24 | MCF-7, HeLa, HCT-116 | 12.7 (Mean IC50) | - | - | [3] |
Note: The compounds listed are derivatives of 4-chloro-2-mercaptobenzenesulfonamide and 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonamide), which are structurally related to the core topic and indicative of the potential of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[4][5][6]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (derivatives of this compound) and incubated for a specified period (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[3]
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals.[4][5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[4][5][6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[4][6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
Mechanism of Action: Induction of Apoptosis
A common mechanism by which anticancer sulfonamides exert their effect is through the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise. Active derivatives of this compound are hypothesized to trigger apoptosis in cancer cells.[3]
Caption: A simplified diagram of a potential apoptotic pathway induced by benzenesulfonamide derivatives.
Applications in Antimicrobial Drug Discovery
In addition to their anticancer properties, sulfonamide-based compounds have a long history as antimicrobial agents. The this compound scaffold can be modified to generate derivatives with potent activity against various bacterial strains.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
While specific MIC data for derivatives of this compound is an area of ongoing research, studies on closely related 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising results, particularly against Gram-positive bacteria.
Conclusion
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the amenability of the sulfonamide group to a wide range of chemical modifications make it an attractive starting point for the development of novel therapeutic agents. While much of the currently available biological data is on structurally related analogs, the consistent and potent anticancer and antimicrobial activities observed underscore the significant potential of derivatives of this compound. Further exploration of this specific scaffold is warranted and holds the promise of yielding new and effective drug candidates for a variety of diseases. This guide serves as a foundational resource for researchers looking to harness the potential of this promising chemical entity.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. texaschildrens.org [texaschildrens.org]
The Enduring Legacy and Evolving Future of Sulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of sulfonamides marked a watershed moment in the history of medicine, heralding the dawn of the antibiotic era. From the initial breakthrough with Prontosil to the development of a vast and diverse chemical library, sulfonamide derivatives have demonstrated remarkable therapeutic versatility.[1] This technical guide provides an in-depth exploration of the discovery, history, and development of novel sulfonamide derivatives, with a focus on their diverse biological activities, underlying mechanisms of action, and the experimental methodologies employed in their evaluation.
A Storied History: From Dyes to Drugs
The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, where researchers were investigating the antimicrobial properties of coal-tar dyes.[1] In 1932, the team led by Gerhard Domagk discovered that a red dye, Prontosil, exhibited remarkable protective effects against streptococcal infections in mice.[1] Subsequent research revealed that Prontosil was a prodrug, metabolically converted in the body to its active form, sulfanilamide.[2] This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, opened the floodgates for the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity.[1][3]
The initial wave of research focused on antibacterial agents, leading to the development of key drugs like sulfapyridine for pneumonia and sulfacetamide for urinary tract infections.[2] During World War II, sulfonamides were instrumental in treating wound infections and significantly reduced mortality rates.[2] However, the emergence of bacterial resistance and the discovery of penicillin led to a temporary decline in their use.[3]
Despite this, the sulfonamide scaffold proved to be a remarkably versatile pharmacophore.[4] Researchers soon discovered that modifications to the core structure could yield compounds with a wide range of biological activities beyond antibacterial effects. This led to the development of non-antibacterial sulfonamides, including diuretics, hypoglycemic agents for diabetes, and anti-inflammatory drugs.[2][5] Today, novel sulfonamide derivatives continue to be a fertile ground for drug discovery, with ongoing research exploring their potential as anticancer, antiviral, and carbonic anhydrase inhibitory agents.[4]
Quantitative Analysis of Biological Activity
The biological evaluation of novel sulfonamide derivatives has generated a wealth of quantitative data. The following tables summarize key activity metrics for various classes of sulfonamides, providing a comparative overview of their potency.
Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives
| Compound/Derivative | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Sulfonamide-Triazole Hybrid | S. aureus | 96 | [6] |
| Sulfonamide-Thiazole Hybrid | Gram-positive bacteria | Moderate activity | [7] |
| Thienopyrimidine-Sulfamethoxazole Hybrid | S. aureus, E. coli | 250, 125 | [8] |
| Thienopyrimidine-Sulfadiazine Hybrid | S. aureus, E. coli | 125 | [8] |
| Sulfonylurea Derivatives (9i, 9q) | MRSA, S. aureus, VRE, B. subtilis | 0.78 - 1.56 | [9] |
| Ciprofloxacin-Sulfonamide Hybrid | MSSA, MRSA | <1.16 | [10] |
| Fluorinated 2-(4-methylsulfonylphenyl)indole | MRSA | 2 | [10] |
| N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamide | MRSA | 5 | [10] |
| Gabapentin–SLF–CIP triple hybrid | MSSA, MRSA | 0.74–1.5 | [10] |
| 4-methyl-2{[(4-methylphenyl)sulphonyl]amino} pentanoic acid | E. coli | 22.00 mm (inhibition zone) | [11] |
| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (1A) | B. linen | 100 | [12] |
| N-(2-hydroxyphenyl)-4-methyl benzene sulfonamide (1B) | E. coli, B. subtilis, B. linen | 100, 250, 150 | [12] |
| 4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C) | E. coli, B. licheniformis, B. linen | 50, 100, 150 | [12] |
| Sulfonamides attached to histidine and tranexamic acid | E. coli | 7.81 | [13] |
Table 2: Anticancer Activity of Novel Sulfonamide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa, MDA-MB231, MCF-7 | 10.91 - 19.22 | [2] |
| 2,5-Dichlorothiophene-3-sulphonamide (8b) | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.21 | [2] |
| Dihydropyrazole derivative (4b) | SW620 | 0.86 | [14] |
| Sulfonamide-Triazine Hybrid (34) | PI3Kα | 68% inhibition at 100 µM | [15] |
| Imidazolone-sulphonamide-pyrimidine hybrid (6b) | MCF-7 | 1.05 | [16] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamide Derivatives
| Compound/Derivative | CA Isoform(s) | IC50/Ki (nM) | Reference |
| Acetazolamide-based derivative | hCA II | 16.7 (IC50) | [11][17] |
| Positively charged thiadiazole sulfonamides | hCA I, hCA II, hCA IX | 3-12 (Ki), 0.20-5.96 (Ki), 3-45 (Ki) | [11] |
| Furazan and Furoxan sulfonamides | hCA I, II, IX, XII | High inhibitory activity | [11] |
| Sulfonyl semicarbazides | hCA XII | 0.59 - 0.79 (pKi) | [12] |
| Sulfonamide derivative (1e) | CA II | 5.69 (IC50 in µM) | [18] |
| Sulfonamide derivative (2b) | CA II | 3.96 (IC50 in µM) | [18] |
| Sulfonamide derivative (3a) | CA II | 2.02 (IC50 in µM) | [18] |
| Sulfonamide derivative (3b) | CA II | 2.92 (IC50 in µM) | [18] |
Table 4: COX-2 Inhibitory Activity of Novel Sulfonamide Derivatives
| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Diarylpyrazole sulfonamide (PYZ16) | 0.52 | 10.73 | [19][20] |
| 1,2,3-Triazole-benzenesulfonamide hybrid (6b) | 0.04 | 329 | [21] |
| 1,2,3-Triazole-benzenesulfonamide hybrid (6j) | 0.04 | 312 | [21] |
| Pyrazole derivative with aminophosphonate and sulfonamide | 0.28 | 172.32 | [22] |
| Diaryl-based pyrazole and triazole derivative (15a) | 0.098 | 54.847 | [22] |
| 1,4,5-trisubstituted triazole-based sulfonamide (18a) | 2.61 | 1.95 - 6.98 | [22] |
| Dihydropyrazole derivative (4b) | 0.35 | 137.3 | [14] |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of sulfonamide derivatives are mediated through their interaction with various biological targets and modulation of key signaling pathways.
Antibacterial Activity: Inhibition of Folic Acid Synthesis
The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This bacteriostatic action halts bacterial growth and replication.
Figure 1. Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Novel sulfonamide derivatives have emerged as promising anticancer agents, exerting their effects through multiple mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.
Several signaling pathways are implicated in the pro-apoptotic effects of anticancer sulfonamides:
-
Mitochondrial-Associated Apoptosis: Some derivatives induce mitochondrial dysfunction, leading to an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors and activation of the caspase cascade.[2]
-
Caspase Activation: Many anticancer sulfonamides activate key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic process.[23][24]
-
MAPK Pathway Modulation: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38 and ERK1/2, can be activated by certain sulfonamide derivatives, leading to the induction of apoptosis.[23]
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival. Some sulfonamide derivatives can inhibit NF-κB signaling, thereby promoting apoptosis in cancer cells.[25]
-
Cell Cycle Arrest: In addition to inducing apoptosis, some sulfonamides can arrest the cell cycle at specific phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[2]
Figure 2. Signaling pathways modulated by anticancer sulfonamide derivatives.
Anti-inflammatory Activity: Inhibition of COX-2 and NF-κB
The anti-inflammatory properties of certain sulfonamide derivatives are primarily attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibition reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Additionally, some anti-inflammatory sulfonamides can modulate the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[25][26]
Experimental Methodologies
The discovery and development of novel sulfonamide derivatives rely on a range of robust experimental protocols for their synthesis, characterization, and biological evaluation.
General Synthesis of Sulfonamide Derivatives
A common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The reactivity of the amine can vary depending on the substituents.[27]
Example Protocol: Synthesis of N-aryl sulfonamides
-
Dissolve the appropriate amine in a suitable solvent (e.g., pyridine, dichloromethane).
-
Cool the reaction mixture in an ice bath.
-
Add the corresponding arylsulfonyl chloride dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified time.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash, and recrystallize the crude product to obtain the pure sulfonamide derivative.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antibacterial Activity Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare serial twofold dilutions of the sulfonamide derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Disk Diffusion Method
-
Prepare an agar plate (e.g., Mueller-Hinton agar) and uniformly streak the surface with a standardized bacterial suspension.
-
Impregnate sterile filter paper discs with a known concentration of the sulfonamide derivative.
-
Place the discs on the surface of the agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
In Vitro Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sulfonamide derivative for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
Stopped-Flow CO2 Hydration Assay
-
Use a stopped-flow instrument to measure the CA-catalyzed CO2 hydration activity.
-
Use a pH indicator (e.g., phenol red) in a suitable buffer.
-
Rapidly mix the enzyme solution (with or without the inhibitor) with CO2-saturated water.
-
Monitor the change in absorbance of the indicator over time as the pH changes due to the formation of carbonic acid.
-
Calculate the initial rates of the reaction and determine the inhibition constants (Ki).
COX-2 Inhibition Assay
In Vitro COX-2 Inhibitor Screening Kit
-
Use a commercially available COX-2 inhibitor screening kit that typically measures the peroxidase activity of COX-2.
-
Pre-incubate the human recombinant COX-2 enzyme with the test sulfonamide derivative.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the colorimetric or fluorometric signal generated by the reaction.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Drug Discovery and Development Workflow
The journey of a novel sulfonamide derivative from the laboratory to the clinic follows a well-defined workflow, encompassing discovery, preclinical, and clinical phases.
Figure 3. General workflow for the discovery and development of novel sulfonamide derivatives.
Conclusion
The sulfonamide scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. From their historic role as the first synthetic antibiotics to their current applications in oncology, inflammation, and beyond, sulfonamide derivatives have consistently demonstrated their therapeutic potential. The ongoing exploration of new chemical space, coupled with a deeper understanding of their mechanisms of action and the application of robust experimental methodologies, ensures that the legacy of sulfonamides will continue to evolve, offering new hope for the treatment of a wide range of diseases.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds - World Scientific News [worldscientificnews.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 23. Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cinnamyl Sulfonamide Hydroxamate Derivatives Inhibited LPS-Stimulated NF-kB Expression in RAW 264.7 Cells In Vitro and Mitigated Experimental Colitis in Wistar Rats In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. frontiersrj.com [frontiersrj.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide and its N-substituted derivatives. This class of compounds is of interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by sulfonamides. The following protocols are intended to serve as a foundational guide for the synthesis and derivatization of this scaffold.
Overview of Synthetic Strategy
The synthesis of N-substituted this compound derivatives is a two-step process. The first step involves the chlorosulfonylation of 1-chloro-2,5-dimethylbenzene to yield the key intermediate, 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to afford the desired sulfonamide derivatives.
Caption: General two-step synthetic route to N-substituted this compound derivatives.
Experimental Protocols
Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride
This protocol outlines the synthesis of the key sulfonyl chloride intermediate from 1-chloro-2,5-dimethylbenzene.
Materials:
-
1-Chloro-2,5-dimethylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (3.0 equivalents) to the stirred DCM.
-
To this solution, add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Application Notes and Protocols: 4-Chloro-2,5-dimethylbenzenesulfonamide in Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Chloro-2,5-dimethylbenzenesulfonamide as a scaffold in antibacterial drug discovery. While specific antibacterial activity data for this exact compound is not extensively available in current literature, this document outlines the general principles, protocols, and expected activities based on structurally related sulfonamides.
Introduction
Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new therapeutic agents due to their well-understood mechanism of action, low cost of synthesis, and broad-spectrum activity against various pathogens.[1][2] The core structure of sulfonamides allows for diverse chemical modifications to modulate their pharmacokinetic and pharmacodynamic properties. This compound, a substituted benzenesulfonamide, represents a promising starting point for the design and synthesis of novel antibacterial candidates. The presence of the chloro and dimethyl groups on the benzene ring can influence the compound's lipophilicity and electronic properties, potentially enhancing its antibacterial efficacy and spectrum of activity.
Mechanism of Action
The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), which is essential for the production of nucleotides and ultimately DNA and RNA.[3] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[3] This disruption of the folic acid pathway leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.[3] Human cells are not affected by this mechanism as they obtain folic acid from their diet.
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the chlorosulfonation of a substituted benzene followed by amination.
Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
The starting material, 1-chloro-2,5-dimethylbenzene, is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride.
-
Materials: 1-chloro-2,5-dimethylbenzene, Chlorosulfonic acid, Thionyl chloride (optional), Dimethylformamide (optional catalyst).
-
Procedure:
-
In a fume hood, cautiously add 1-chloro-2,5-dimethylbenzene dropwise to an excess of cooled chlorosulfonic acid (typically 3-5 equivalents) with stirring. The reaction is exothermic and releases HCl gas.
-
Maintain the reaction temperature between 0-10 °C using an ice bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to 50-60 °C for an additional 1-2 hours to ensure completion.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The solid 4-Chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the product under vacuum.
-
Step 2: Synthesis of this compound
The synthesized sulfonyl chloride is then reacted with an ammonia source to form the sulfonamide.
-
Materials: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, Concentrated ammonium hydroxide or aqueous ammonia, Dichloromethane or other suitable organic solvent.
-
Procedure:
-
Dissolve the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride in a suitable organic solvent like dichloromethane.
-
Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Experimental Protocols for Antibacterial Activity Assessment
The following are standard protocols for evaluating the antibacterial efficacy of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Test compound (this compound) stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test bacteria in sterile saline or broth from a fresh 18-24 hour culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine if an antimicrobial agent is bacteriostatic or bactericidal.
-
Materials:
-
Results from the MIC assay.
-
Mueller-Hinton Agar (MHA) plates.
-
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation: Antibacterial Activity of Structurally Related Sulfonamides
Table 1: Minimum Inhibitory Concentration (MIC) of N-substituted 4-chlorobenzenesulfonamides
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(2,3-dimethylphenyl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | 250 | [1] |
| Bacillus subtilis | 250 | [1] | |
| Escherichia coli | 500 | [1] | |
| Pseudomonas aeruginosa | 500 | [1] | |
| N-(2,4-dimethylphenyl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | 250 | [1] |
| Bacillus subtilis | 250 | [1] | |
| Escherichia coli | 500 | [1] | |
| Pseudomonas aeruginosa | 500 | [1] | |
| N-(2,5-dimethylphenyl)-4-chlorobenzenesulfonamide | Staphylococcus aureus | 250 | [1] |
| Bacillus subtilis | 250 | [1] | |
| Escherichia coli | 250 | [1] | |
| Pseudomonas aeruginosa | 500 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of other substituted benzenesulfonamides
| Compound | Bacterial Strain | MIC (µmol/L) | Reference |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 | [2] |
| Staphylococcus aureus (methicillin-resistant) | 31.25 | [2] | |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 | [2] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial evaluation of new antibacterial sulfonamides.
Conclusion
This compound presents a valuable starting point for the development of novel antibacterial agents. The established synthetic routes and clear mechanism of action for the sulfonamide class provide a solid foundation for further research. The provided protocols for synthesis and antibacterial evaluation will enable researchers to systematically investigate the potential of this and related compounds. Future work should focus on the synthesis of a library of derivatives and comprehensive screening against a panel of clinically relevant bacterial pathogens to establish structure-activity relationships and identify lead candidates for further development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Application Notes and Protocols: 4-Chloro-2,5-dimethylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Chloro-2,5-dimethylbenzenesulfonamide as a key intermediate in the synthesis of novel bioactive compounds. The focus is on its application as a scaffold in the development of potential therapeutic agents.
I. Overview
This compound is a versatile chemical intermediate. Its structure, featuring a sulfonamide group and a substituted benzene ring, makes it a valuable building block in medicinal chemistry. The presence of the chloro and dimethyl groups on the aromatic ring influences the electronic and steric properties of the molecule, providing a foundation for the synthesis of diverse derivatives with a range of biological activities.
Derivatives of similar sulfonamides have shown promise as antibacterial and anticancer agents.[1][2] The core structure serves as a scaffold that can be chemically modified to optimize biological activity, selectivity, and pharmacokinetic properties.
II. Key Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a precursor for the creation of more complex molecules with potential therapeutic value. A notable application is in the synthesis of guanidine derivatives, which have been investigated for their pro-apoptotic activity against cancer cells.[2]
A general synthetic approach involves the derivatization of the sulfonamide nitrogen or further substitution on the aromatic ring. For instance, related sulfonamides can undergo reactions such as iron-catalyzed cross-coupling and electrophilic aromatic substitution to introduce additional functional groups.
III. Experimental Protocols
Protocol 1: Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives
This protocol is adapted from the synthesis of related benzenesulfonylaminoguanidine derivatives and demonstrates the use of a 4-chloro-substituted benzenesulfonamide core in the construction of biologically active molecules.[2]
Objective: To synthesize a series of guanidine derivatives from a 4-chloro-5-methylbenzenesulfonyl precursor for biological screening.
Materials:
-
1-Amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines
-
Appropriate chalcone derivatives
-
Ethanol
-
p-Toluenesulfonic acid (PTSA)
Procedure: [2]
-
A mixture of the appropriate 1-amino-2-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine (1 mmol) and the corresponding chalcone derivative (1 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of p-toluenesulfonic acid (PTSA) is added to the mixture.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the final product.
-
The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
Protocol 2: Evaluation of Antiproliferative Activity using MTT Assay [2]
Objective: To determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized guanidine derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Non-malignant cell line (e.g., HaCaT) for selectivity assessment
-
DMEM medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide)
-
DMSO
-
96-well plates
Procedure:
-
Prepare stock solutions of the test compounds in 100% DMSO.
-
Prepare working solutions by diluting the stock solutions with DMEM medium to ensure the final DMSO concentration does not exceed 0.5%.
-
Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with the test compounds at various concentrations (e.g., 1–100 μM) for 72 hours.
-
After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 2 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
IV. Data Presentation
Table 1: Antiproliferative Activity of Selected Guanidine Derivatives against Cancer Cell Lines [2]
| Compound | R² Substituent | Mean IC50 (μM) against MCF-7, HeLa, and HCT-116 | IC50 (μM) against HCT-116 |
| 20 | 4-OH | 12.8 | Not specified |
| 24 | 3-OH | 12.7 | Not specified |
| 30 | 4-OH | Not specified | 8 |
| 31 | 4-OCH₃ | Inactive | Inactive |
Data extracted from a study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, demonstrating the structure-activity relationship where the presence of a hydroxyl group is crucial for activity.[2]
V. Visualizations
References
Application Notes and Protocols for the Chlorosulfonation of 2,5-Dimethylchlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chlorosulfonation of 2,5-dimethylchlorobenzene is a key electrophilic aromatic substitution reaction that yields 4-chloro-2,5-dimethylbenzenesulfonyl chloride. This product serves as a vital intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes due to the reactive sulfonyl chloride moiety that allows for the introduction of a sulfonyl group into diverse molecular scaffolds. The methyl and chloro substituents on the aromatic ring influence the regioselectivity of the sulfonation, directing the incoming electrophile to the position para to the chloro group and ortho to one of the methyl groups. This protocol provides a detailed experimental setup for this transformation, emphasizing safety and procedural accuracy.
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating agent. At lower temperatures, the electrophile is believed to be SO₂Cl⁺, which is generated in situ. The electron-donating methyl groups activate the benzene ring, while the chloro group is a deactivating but ortho-, para-directing group. The combined directing effects and sterics favor the substitution at the 4-position.
Safety Precautions
-
All operations must be conducted in a well-ventilated fume hood.
-
Chlorosulfonic acid is extremely corrosive, reacts violently with water, and is a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
The reaction evolves significant amounts of hydrogen chloride (HCl) gas, which is toxic and corrosive. Ensure an appropriate gas trap is in place.
-
2,5-Dimethylchlorobenzene is a hazardous substance and should be handled with care.
-
The work-up procedure involving quenching with ice is highly exothermic and must be performed slowly and with caution.
Experimental Protocol
Materials:
-
2,5-Dimethylchlorobenzene
-
Chlorosulfonic acid (freshly distilled is recommended)[1]
-
Crushed ice
-
Deionized water
-
Anhydrous organic solvent for extraction (e.g., dichloromethane or diethyl ether)[2]
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer or magnetic stirrer with a stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Thermometer
-
Cooling bath (ice-water or other)
-
Large beaker for quenching
-
Büchner funnel and flask for filtration (if the product is solid)
-
Separatory funnel for extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The gas outlet of the condenser should be connected to a gas trap.
-
Charging the Reactor: In the fume hood, carefully charge the round-bottom flask with an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents relative to the 2,5-dimethylchlorobenzene).[1][3]
-
Cooling: Cool the chlorosulfonic acid in the flask to 0-5 °C using an ice-water bath.
-
Addition of Substrate: Slowly add 2,5-dimethylchlorobenzene (1 molar equivalent) dropwise from the dropping funnel to the stirred, cooled chlorosulfonic acid. Maintain the internal temperature of the reaction mixture between 5-10 °C during the addition to control the reaction rate and minimize side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The optimal temperature and time may need to be determined empirically, but stirring for 2-3 hours at a low temperature (e.g., 10-15 °C) followed by allowing the mixture to warm to room temperature and stirring for an additional period can be effective.[1][2] In some cases, gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[1][2]
-
Work-up - Quenching: Prepare a large beaker with a substantial amount of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[1][4] This step is highly exothermic and will generate a large volume of HCl gas.
-
Product Isolation (Solid): If the product, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, precipitates as a solid, it can be collected by vacuum filtration using a Büchner funnel.[1] Wash the solid with cold water to remove any remaining acid. The crude product can then be dried.
-
Product Isolation (Liquid/Oil or for higher purity): If the product is an oil or for further purification, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like dichloromethane or diethyl ether.[2][5] Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.[4]
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| 2,5-Dimethylchlorobenzene | 1 molar equivalent | Starting aromatic substrate. |
| Chlorosulfonic Acid | 4-5 molar equivalents | Acts as both reactant and solvent. A large excess is often used to ensure complete conversion.[1][3] |
| Reaction Conditions | ||
| Temperature of Addition | 0-10 °C | Slow addition is crucial to control the exotherm. |
| Reaction Temperature | 10 °C to 60 °C | May require optimization; can be run at low temperatures or with gentle heating.[1][2] |
| Reaction Time | 2-6 hours | Reaction progress can be monitored by techniques like TLC or GC if feasible. |
| Work-up & Purification | ||
| Quenching | Slow addition to crushed ice | Highly exothermic; perform with extreme caution in a fume hood.[1][4] |
| Isolation Method | Filtration or Solvent Extraction | Depends on the physical state of the product.[1][2] |
| Purification Method | Recrystallization or Vacuum Distillation | To obtain a high-purity product.[4] |
| Product | ||
| Product Name | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | |
| CAS Number | 88-49-3 | [6] |
| Appearance | Colorless to pale yellow solid | [6] |
| Molecular Formula | C₈H₈Cl₂O₂S | [6] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-chloro-2,5-dimethylbenzenesulfonyl chloride.
References
Application Notes and Protocols for the Characterization of 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the analytical characterization of 4-Chloro-2,5-dimethylbenzenesulfonamide. The protocols outlined below are based on established techniques for the analysis of sulfonamide compounds and can be adapted for specific laboratory instrumentation and research needs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy
Application Note: ¹H NMR spectroscopy is used to determine the number and types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the molecule's proton framework. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Expected ¹H NMR Data:
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | ~7.5 - 7.8 | Singlet | 1H |
| Aromatic H | ~7.3 - 7.5 | Singlet | 1H |
| -SO₂NH₂ | ~7.0 (broad) | Singlet | 2H |
| Methyl H (C5) | ~2.4 | Singlet | 3H |
| Methyl H (C2) | ~2.6 | Singlet | 3H |
Note: Predicted chemical shifts are based on the analysis of similar sulfonamide compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Application Note: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a ¹³C NMR spectrometer, often the same instrument as for ¹H NMR.
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A longer acquisition time or a higher number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data:
| Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-S | ~140 - 145 |
| Aromatic C-Cl | ~135 - 140 |
| Aromatic C-CH₃ (C2) | ~133 - 138 |
| Aromatic C-H | ~130 - 135 |
| Aromatic C-H | ~125 - 130 |
| Aromatic C-CH₃ (C5) | ~120 - 125 |
| Methyl C (C2) | ~19 - 22 |
| Methyl C (C5) | ~18 - 21 |
Note: Predicted chemical shifts are based on the analysis of similar sulfonamide compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Expected FT-IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (sulfonamide) | 3300 - 3400 (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 3000 |
| S=O Stretch (sulfonamide) | 1300 - 1350 (asymmetric) |
| S=O Stretch (sulfonamide) | 1150 - 1180 (symmetric) |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-Cl Stretch | 700 - 850 |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method is typically suitable for sulfonamide compounds.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution may be necessary for complex samples. A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a calibration curve.
Typical HPLC Data:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Retention Time | 3 - 7 minutes |
Note: The retention time is highly dependent on the specific chromatographic conditions and should be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like sulfonamides, derivatization is often required to increase their volatility.
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Derivatize the sulfonamide using a suitable agent (e.g., diazomethane followed by pentafluoropropionic anhydride) to make it more volatile.[1]
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragment ions (e.g., m/z 50-350).
-
-
Data Analysis: The retention time from the GC provides separation, and the mass spectrum provides structural information for identification.
Expected GC-MS Data:
| Parameter | Value |
| Column | DB-5ms |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Expected Molecular Ion (M⁺) | m/z 219 (for the underivatized compound) |
| Key Fragment Ions | To be determined from the mass spectrum |
Thermal Analysis (DSC and TGA)
Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, including its melting point and thermal stability.[2]
Differential Scanning Calorimetry (DSC)
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Data Acquisition:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined from the peak of the endothermic transition.
Expected DSC Data:
| Parameter | Expected Value |
| Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
Thermogravimetric Analysis (TGA)
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of the sample in a TGA pan.
-
Instrumentation: A calibrated TGA instrument.
-
Data Acquisition:
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis: The onset of decomposition is determined from the temperature at which significant mass loss begins.
Expected TGA Data:
| Parameter | Expected Behavior |
| Decomposition | A single or multi-step mass loss at elevated temperatures, indicating thermal decomposition. |
Visualizations
Caption: General experimental workflow for the characterization of this compound.
Caption: Workflow for HPLC analysis.
References
Application Notes and Protocols: Developing Novel Anticancer Agents from Sulfonamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel anticancer agents derived from sulfonamide intermediates. Sulfonamides represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential in oncology.[1][2][3] This document outlines the rationale, synthesis, and evaluation of sulfonamide-based compounds as anticancer agents, targeting various cancer-associated pathways.
Introduction to Sulfonamides in Cancer Therapy
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a key pharmacophore in a variety of clinically approved drugs.[1][3] In oncology, sulfonamide derivatives have demonstrated efficacy by targeting a range of biological processes crucial for cancer cell proliferation, survival, and metastasis.[2][4][5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes like carbonic anhydrases and disruption of microtubule dynamics.[2][4][5] Furthermore, they have been shown to interfere with critical signaling pathways, including those mediated by receptor tyrosine kinases.[6] The structural versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling the development of targeted therapies with improved efficacy and reduced side effects.[1]
Key Signaling Pathways Targeted by Sulfonamide Anticancer Agents
Several critical signaling pathways involved in cancer progression are modulated by sulfonamide derivatives. Understanding these pathways is crucial for the rational design of novel anticancer agents.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[7][8][9] Sulfonamides are potent inhibitors of these tumor-associated CAs, disrupting pH regulation and leading to cancer cell death.[8][9][10]
References
- 1. dovepress.com [dovepress.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to key in vitro assays for evaluating the biological activity of sulfonamide derivatives. Detailed protocols, data presentation tables, and explanatory diagrams are included to facilitate research and development in the fields of antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.
Antimicrobial Activity
Sulfonamides were among the first effective chemotherapeutic agents and continue to be a cornerstone in the development of new antimicrobial drugs.[1][2] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3]
Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4]
Materials:
-
Test sulfonamide compounds
-
Mueller-Hinton Broth (MHB)[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]
-
Sterile 96-well microtiter plates[4]
-
Spectrophotometer or microplate reader[4]
-
Sterile saline solution (0.85% w/v)[4]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds[4]
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.[4]
-
Incubate the broth culture at 37°C for 18-24 hours.[4]
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
-
Preparation of Sulfonamide Dilutions:
-
Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).[4]
-
In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.[4] For example, add 100 µL of MHB to wells 2 through 11. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).[4]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the sulfonamide that shows no visible growth of the bacteria.[3]
-
Data Presentation: MIC Values of Sulfonamide Derivatives
| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | 16 - >256 | [3] |
| Sulfadiazine | Escherichia coli | 4 - 64 | [3] |
| Sulfadiazine | Staphylococcus aureus | 8 - 128 | [3] |
| Sulfisoxazole | Nocardia farcinica | 16 - 64 | [3] |
| Compound I | S. aureus MRSA isolates | 32 - 512 | [5][6] |
| Compound II | S. aureus MRSA isolates | 32 - 512 | [5] |
Anticancer Activity
Sulfonamide derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms involved in tumor growth and proliferation.[7][8][9]
Experimental Workflow: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
References
- 1. impactfactor.org [impactfactor.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for the Purification of Crude 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in various chemical syntheses. The following methods are designed to yield high-purity material suitable for downstream applications, including pharmaceutical research and development.
Overview of Purification Strategies
Crude this compound can be effectively purified using standard laboratory techniques. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity. The two primary methods detailed here are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid sample, while column chromatography is a powerful technique for separating the target compound from a complex mixture of impurities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂S | [1] |
| Molecular Weight | 219.69 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 190-192 °C | [2] |
Purification Method 1: Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable hot solvent and allowing it to crystallize upon cooling. The impurities remain in the solution (mother liquor), while the purified compound crystallizes out. For this compound, a mixed solvent system of ethanol and water is often effective, as has been demonstrated for structurally similar sulfonamides.[3][4][5]
Experimental Protocol: Recrystallization from Ethanol/Water
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes to allow for adsorption of the impurities.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. This step should be done quickly to prevent premature crystallization.
-
To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining mother liquor.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Expected Results
| Parameter | Expected Outcome |
| Purity | >98% (as determined by HPLC or other analytical methods) |
| Recovery | 60-85% (dependent on the initial purity of the crude material) |
| Appearance | White to off-white crystalline solid |
Purification Method 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For aromatic sulfonamides, silica gel is a commonly used stationary phase. The choice of mobile phase is critical for achieving good separation.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in fractions using test tubes or flasks.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Recommended Starting Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Gradient) | Start with Hexane:Ethyl Acetate (9:1), gradually increase to Hexane:Ethyl Acetate (1:1) |
| Monitoring | TLC with UV visualization |
Experimental Workflows
References
- 1. This compound | C8H10ClNO2S | CID 2735730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 4-Chloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 4-Chloro-2,5-dimethylbenzenesulfonamide in the Synthesis of Heterocyclic Compounds
Introduction
4-Chloro-2,5-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. While specific and widespread applications of this particular compound in the direct synthesis of a diverse range of heterocyclic systems are not extensively documented in readily available scientific literature, the sulfonamide functional group is a versatile entity in organic synthesis. It can act as a directing group, a protecting group, or a key reactive component in the formation of various heterocyclic rings. This document provides a general overview of the potential synthetic routes and methodologies where this compound could theoretically be employed, based on the known reactivity of related benzenesulfonamide derivatives.
General Reactivity and Potential Applications
The chemical behavior of this compound is dictated by the sulfonamide moiety (-SO₂NH₂), the aromatic ring, and its substituents (a chloro and two methyl groups). The nitrogen atom of the sulfonamide is nucleophilic and can be deprotonated to form a more potent nucleophile. The sulfonyl group can activate the aromatic ring for certain reactions or can be involved in cyclization processes.
Potential applications in heterocyclic synthesis can be extrapolated from the reactivity of similar sulfonamides:
-
N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated, which is often a preliminary step for subsequent cyclization reactions.
-
Precursor to N-sulfonyl-imines: Condensation with aldehydes or ketones can form N-sulfonyl-imines, which are valuable intermediates for the synthesis of nitrogen-containing heterocycles through cycloaddition or other cyclization reactions.
-
Directed Ortho-Metalation: The sulfonamide group can direct metalation to the ortho position, allowing for the introduction of functional groups that can then participate in ring-forming reactions.
-
Intramolecular Cyclization: If the sulfonamide is functionalized with a suitable tether containing an electrophilic or nucleophilic center, intramolecular cyclization can lead to the formation of various sulfur- and nitrogen-containing heterocycles.
Representative Experimental Protocols
While no direct protocols for this compound were found, the following are representative procedures for the synthesis and reaction of analogous sulfonamides, which can be adapted for the target molecule.
Protocol 1: Synthesis of N-Aryl Benzenesulfonamides
This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides from the corresponding sulfonyl chloride and an aniline derivative. This is a fundamental reaction to create more complex precursors for heterocyclic synthesis.
Reaction Scheme:
Caption: General synthesis of N-Aryl benzenesulfonamides.
Methodology:
-
To a solution of a substituted aniline (1.0 mmol) in pyridine (5 mL), add 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.1 mmol).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (10 mL).
-
Stir the mixture until a solid precipitate forms.
-
Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl-4-chloro-2,5-dimethylbenzenesulfonamide.
Quantitative Data (Hypothetical based on similar reactions):
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Aniline | Pyridine | 115 | 3 | 85-95 |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 4-Chloroaniline | Pyridine | 115 | 4 | 80-90 |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 4-Methoxyaniline | Pyridine | 115 | 2 | 90-98 |
Protocol 2: Condensation of a Benzenesulfonamide with Glyoxal (Adapted from a related compound)
This protocol illustrates how a sulfonamide can undergo condensation to form a more complex structure, which could be a precursor to a heterocyclic system. This is based on the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal[1][2].
Reaction Scheme:
Caption: Acid-catalyzed condensation of a benzenesulfonamide with glyoxal.
Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of acetonitrile and water.
-
Add concentrated sulfuric acid (catalytic amount) to the solution.
-
To this stirred mixture, add a 40% aqueous solution of glyoxal (0.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at 30°C for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Based on a similar reaction[1][2]):
| Sulfonamide | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-tert-butyl-2,6-dimethylbenzenesulfonamide | Glyoxal | H₂SO₄ | aq. Acetonitrile | 30 | 5 | Variable |
Summary and Future Directions
While direct, well-established protocols for the use of this compound in the synthesis of a wide array of heterocyclic compounds are not prevalent in the literature, its structural features suggest potential for such applications. The protocols provided for analogous compounds can serve as a starting point for researchers to explore the reactivity of this compound. Future work could focus on developing novel synthetic methodologies that utilize this compound as a building block for new heterocyclic structures with potential applications in medicinal chemistry and materials science. Researchers are encouraged to investigate its use in multicomponent reactions, cycloaddition reactions of its N-sulfonyl-imine derivatives, and intramolecular cyclization strategies.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide, a crucial intermediate in pharmaceutical research and development. The described methodology is suitable for producing preclinical study quantities of the target compound with high purity.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is essential for advancing preclinical research. This document outlines a robust two-step synthetic route commencing with the chlorosulfonation of 1-chloro-2,5-dimethylbenzene, followed by amination of the resulting sulfonyl chloride. The protocol includes details on reaction conditions, purification, and analytical quality control to ensure the final product meets the stringent requirements for preclinical evaluation.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic substitution reaction of 1-chloro-2,5-dimethylbenzene with chlorosulfonic acid to yield 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The subsequent step is the nucleophilic substitution of the sulfonyl chloride with ammonia to produce the desired this compound.
Caption: Chemical synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
This protocol describes the chlorosulfonation of 1-chloro-2,5-dimethylbenzene.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 100g scale) | Moles |
| 1-Chloro-2,5-dimethylbenzene | 19398-61-9 | 140.61 | 100 g | 0.71 |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 248 g (142 mL) | 2.13 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | - |
| Ice | - | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 500 mL of dichloromethane. Cool the flask to 0-5 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (248 g, 142 mL) to the dichloromethane with vigorous stirring. Maintain the temperature below 10 °C.
-
Addition of Starting Material: Once the chlorosulfonic acid is fully dissolved, add 1-chloro-2,5-dimethylbenzene (100 g) dropwise from the dropping funnel over a period of 1-2 hours. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 1 kg) with constant stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 250 mL) and saturated sodium bicarbonate solution (2 x 250 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride as an oil or low-melting solid.
Step 2: Synthesis of this compound
This protocol details the amination of the sulfonyl chloride intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | 88-49-3 | 239.12 | ~170 g (from Step 1) | ~0.71 |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.05 | 500 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 500 mL | - |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | As needed | - |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | For recrystallization | - |
Procedure:
-
Reaction Setup: Dissolve the crude 4-chloro-2,5-dimethylbenzenesulfonyl chloride (~170 g) in dichloromethane (500 mL) in a 2 L beaker or flask and cool to 0-5 °C in an ice bath.
-
Amination: While stirring vigorously, slowly add concentrated ammonium hydroxide (500 mL) to the solution. A white precipitate will form.
-
Reaction: Continue stirring at room temperature for 2-3 hours.
-
Work-up: Separate the organic layer. Wash the organic layer with water (2 x 250 mL) and then with 1M hydrochloric acid (1 x 250 mL) to remove any remaining ammonia.
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure product.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Quality Control and Data
The final product should be characterized to ensure it meets the specifications required for preclinical studies.
Table of Specifications:
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98% | HPLC |
| Melting Point | 190-192 °C | Melting Point Apparatus |
| Residual Solvents | To be determined based on recrystallization solvent | GC-HS |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure proper scrubbing of the effluent gas.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
By following these detailed protocols, researchers can reliably synthesize this compound in quantities and purity suitable for preclinical investigations.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is the yield of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride low in the chlorosulfonation step?
A1: Low yields of the intermediate, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, can stem from several factors:
-
Incomplete Reaction: The reaction between 1-chloro-2,5-dimethylbenzene and chlorosulfonic acid may not have gone to completion. Ensure that the reaction time is adequate and that the temperature is maintained within the optimal range.
-
Suboptimal Temperature Control: The chlorosulfonation reaction is typically exothermic. Poor temperature control can lead to the formation of unwanted side products, such as dichlorinated or polysulfonated species. It is crucial to maintain the recommended reaction temperature, often with cooling.
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Moisture Contamination: Chlorosulfonic acid reacts violently with water. The presence of moisture in the starting materials or glassware will consume the reagent and reduce the yield. Ensure all glassware is thoroughly dried and starting materials are anhydrous.
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Improper Molar Ratios: The stoichiometry of the reactants is critical. An insufficient amount of chlorosulfonic acid will result in an incomplete reaction, while a large excess can promote side reactions. A molar ratio of approximately 3 to 4 moles of chlorosulfonic acid to 1 mole of 1-chloro-2,5-dimethylbenzene is often a good starting point.[1][2][3]
Q2: What are the common side products in the chlorosulfonation of 1-chloro-2,5-dimethylbenzene?
A2: The primary side products in this reaction are isomers of the desired product and polysulfonated compounds. The directing effects of the chloro and methyl groups on the aromatic ring can lead to the formation of other isomers, although the 4-sulfonyl chloride is generally the major product. Under harsh conditions (e.g., high temperatures or prolonged reaction times), disulfonation of the aromatic ring can occur. The formation of 4,4'-dichlorodiphenyl sulfone has also been observed as a byproduct in similar reactions.[1]
Q3: The amination of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is resulting in a low yield of the final product. What could be the cause?
A3: A low yield in the amination step can be attributed to several factors:
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Inefficient Reaction with Ammonia: The reaction between the sulfonyl chloride and ammonia may be incomplete. Ensure that a sufficient excess of aqueous ammonia is used and that the reaction is allowed to proceed for an adequate amount of time with vigorous stirring to ensure proper mixing of the phases.
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Hydrolysis of the Sulfonyl Chloride: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride can hydrolyze back to the corresponding sulfonic acid in the presence of water, especially at elevated temperatures. The amination should be performed at a controlled, cool temperature to minimize this side reaction.
-
Product Loss During Workup: this compound may have some solubility in the aqueous phase, leading to loss during extraction. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. Acidification of the aqueous layer before extraction can sometimes help to precipitate the product.
-
Formation of Byproducts: If the reaction conditions are not carefully controlled, side reactions can occur. For instance, the sulfonyl chloride can react with the newly formed sulfonamide to form a disulfonimide.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of this compound can typically be achieved through recrystallization. A common solvent system for recrystallization is an ethanol/water mixture. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form pure crystals. Column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can also be an effective purification method if recrystallization does not provide the desired purity.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective two-step synthesis is:
-
Chlorosulfonation: Reaction of 1-chloro-2,5-dimethylbenzene with an excess of chlorosulfonic acid to yield 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
-
Amination: Reaction of the resulting 4-Chloro-2,5-dimethylbenzenesulfonyl chloride with aqueous ammonia to produce this compound.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both chlorosulfonic acid and the intermediate 4-Chloro-2,5-dimethylbenzenesulfonyl chloride are corrosive and react with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Chlorosulfonic acid reacts violently with water, releasing toxic hydrogen chloride gas. Therefore, all glassware must be scrupulously dried before use.
Q3: Can I use a different aminating agent instead of aqueous ammonia?
A3: Yes, other aminating agents can be used, which will result in N-substituted derivatives of the final product. For example, primary or secondary amines can be used in place of ammonia to synthesize N-alkyl or N,N-dialkyl-4-chloro-2,5-dimethylbenzenesulfonamides. The reaction conditions may need to be adjusted depending on the reactivity of the amine.
Q4: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the products?
A4:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of both the chlorosulfonation and amination reactions by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the intermediate sulfonyl chloride and the final sulfonamide product.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the starting materials, intermediate, and final product (e.g., S=O stretches in the sulfonyl chloride and sulfonamide, and N-H stretches in the sulfonamide).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of similar sulfonyl chlorides, which can serve as a reference for optimizing the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
| Starting Material | Reagent | Molar Ratio (Reagent:Starting Material) | Temperature (°C) | Yield (%) | Reference |
| Chlorobenzene | Chlorosulfonic Acid | 3:1 | 55-60 | 70 | [1] |
| Chlorobenzene | Chlorosulfonic Acid | 4:1 | 60 | 70 | [3] |
| Chlorobenzene | Chlorosulfonic Acid | 8:1 | Not Specified | 80 | [3] |
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
-
In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a scrubber (e.g., a beaker with a sodium hydroxide solution).
-
Charge the flask with chlorosulfonic acid (3.5 equivalents).
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Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 1-chloro-2,5-dimethylbenzene (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
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The solid product, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, will precipitate.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
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Dry the product under vacuum to obtain the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride. This can be used in the next step without further purification or can be recrystallized from a suitable solvent like hexane if higher purity is required.
Step 2: Synthesis of this compound
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In a fume hood, place the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer.
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Cool the flask in an ice-water bath.
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Slowly add an excess of concentrated aqueous ammonia (e.g., 10-15 equivalents) to the flask with vigorous stirring.
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Continue stirring the mixture in the ice bath for 1 hour and then at room temperature for an additional 2-3 hours.
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The solid product, this compound, will precipitate.
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Collect the solid by vacuum filtration and wash it with cold water.
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The crude product can be purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis.
References
common side reactions in the synthesis of benzenesulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of benzenesulfonamides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of benzenesulfonamides?
A1: The most prevalent side reactions include the formation of diphenyl sulfone, hydrolysis of the benzenesulfonyl chloride starting material, and undesired reactions with secondary or tertiary amine impurities. Each of these can significantly lower the yield and purity of the desired benzenesulfonamide product.
Q2: How can I minimize the formation of diphenyl sulfone?
A2: Diphenyl sulfone is a common byproduct in the synthesis of benzenesulfonyl chloride, the precursor for benzenesulfonamides. Its formation can be minimized by carefully controlling the reaction conditions during the chlorosulfonation of benzene. Key strategies include maintaining a low reaction temperature and using a sufficient excess of chlorosulfonic acid.[1] Adding benzene to the acid, rather than the reverse, also helps reduce the formation of this byproduct.[1]
Q3: My reaction with a primary amine is sluggish and gives a poor yield. What could be the issue?
A3: Assuming the purity of your starting materials, a common issue is the presence of moisture, which can hydrolyze the benzenesulfonyl chloride to the unreactive benzenesulfonic acid. Ensure all glassware is thoroughly dried and use anhydrous solvents. Additionally, the presence of an appropriate base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction and drive the equilibrium towards product formation.
Q4: I have a mixture of primary, secondary, and tertiary amines. Can I selectively synthesize the primary benzenesulfonamide?
A4: Selective synthesis in a mixed amine sample is challenging. Benzenesulfonyl chloride will react with both primary and secondary amines to form sulfonamides.[2][3] Tertiary amines do not form stable sulfonamides but can catalyze the hydrolysis of the sulfonyl chloride.[4][5] It is highly recommended to purify the primary amine before the reaction. The differential reactivity and solubility of the resulting sulfonamides in alkali form the basis of the Hinsberg test, which can be used to separate a mixture of amines after the reaction.[2][3]
Troubleshooting Guides
Issue 1: Presence of a High-Boiling, Insoluble White Solid in the Product
Symptom: After the synthesis and work-up, a significant amount of a white, crystalline solid that is insoluble in most common organic solvents and has a high melting point is observed.
Probable Cause: Formation of Diphenyl Sulfone. This side product is primarily formed during the preparation of benzenesulfonyl chloride when an excess of benzene is used or if the reaction temperature is too high.[1][6] It can also be formed from the reaction of benzenesulfonyl chloride with benzene.[5]
Troubleshooting Steps & Preventative Measures:
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Control Reactant Stoichiometry: When preparing benzenesulfonyl chloride, use a significant excess of chlorosulfonic acid (at least 50% excess) relative to benzene.[1] This ensures that the electrophilic species preferentially reacts with the acid rather than another benzene molecule.
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Maintain Low Temperature: Keep the reaction temperature low, ideally between 0-10 °C, during the addition of benzene to chlorosulfonic acid.
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Order of Addition: Always add the benzene to the chlorosulfonic acid slowly and with efficient stirring. Reversing the order of addition can lead to localized high concentrations of benzene, promoting the formation of diphenyl sulfone.[1]
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Purification: Diphenyl sulfone can be removed from benzenesulfonyl chloride by vacuum distillation, as it has a significantly higher boiling point.[1]
Table 1: Effect of Reactant Ratio on Diphenyl Sulfone Formation
| Molar Ratio (Chlorosulfonic Acid : Benzene) | Approximate Yield of Benzenesulfonyl Chloride | Approximate Yield of Diphenyl Sulfone (Side Product) |
| 1.5 : 1 | 75-77%[1] | Low (remains as distillation residue)[1] |
| 1 : 1 | Lower | Increased[1] |
Issue 2: Low Yield of Benzenesulfonamide and Presence of an Acidic Byproduct
Symptom: The yield of the desired sulfonamide is low, and the aqueous layer from the work-up is highly acidic. An acidic impurity may also be present in the organic layer.
Probable Cause: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water or base, to form benzenesulfonic acid. This acid is unreactive towards amines and represents a loss of starting material.[7]
Troubleshooting Steps & Preventative Measures:
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Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents to minimize the presence of water.
-
Prompt Work-up: Separate the benzenesulfonyl chloride from the aqueous layer as quickly as possible during its preparation and use it promptly in the subsequent reaction with the amine.[7]
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Controlled Temperature: While hydrolysis is slower in cold water, it is accelerated by heat.[6] Avoid excessive heating during the reaction and work-up.
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Basic Wash: To remove any benzenesulfonic acid from the final product, wash the organic layer with a saturated solution of sodium bicarbonate. The benzenesulfonic acid will be converted to its water-soluble salt and partition into the aqueous layer.
Table 2: Relative Hydrolysis Rates of Benzenesulfonyl Chloride Derivatives
| Substituent on Benzene Ring | Relative Rate of Hydrolysis (in water at 25°C) |
| p-NO₂ | Higher |
| p-Br | Intermediate |
| H | 1.00 |
| p-CH₃ | Lower |
| p-OCH₃ | Lowest |
Note: This table provides a qualitative trend based on kinetic studies. Electron-withdrawing groups increase the rate of hydrolysis.
Issue 3: Formation of an Alkali-Insoluble Precipitate When Reacting with a Supposedly Primary Amine
Symptom: The reaction of benzenesulfonyl chloride with what is believed to be a primary amine results in a sulfonamide that is insoluble in aqueous sodium hydroxide.
Probable Cause: Contamination with or Misidentification of a Secondary Amine. Primary amines react with benzenesulfonyl chloride to form N-substituted benzenesulfonamides which possess an acidic proton on the nitrogen and are therefore soluble in alkali. Secondary amines react to form N,N-disubstituted benzenesulfonamides, which lack an acidic proton and are insoluble in alkali.[2][3]
Troubleshooting Steps & Preventative Measures:
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Verify Amine Purity: Confirm the purity of the starting amine using techniques such as NMR, GC-MS, or by its boiling/melting point.
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Purification of Amine: If the amine is found to be impure, purify it by distillation, recrystallization, or chromatography before use.
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Post-Reaction Separation (Hinsberg Test): If a mixture of primary and secondary amines was used, the resulting sulfonamides can be separated. Treat the reaction mixture with aqueous NaOH. The soluble N-substituted sulfonamide from the primary amine will dissolve, while the insoluble N,N-disubstituted sulfonamide from the secondary amine can be removed by filtration. The soluble sulfonamide can then be precipitated by acidifying the filtrate.
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonamide with Minimized Diphenyl Sulfone Formation
This protocol focuses on the preparation of benzenesulfonyl chloride with minimal formation of the diphenyl sulfone byproduct, followed by its reaction with a primary amine.
Part A: Preparation of Benzenesulfonyl Chloride
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Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a gas trap for HCl.
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Reaction: Charge the flask with chlorosulfonic acid (1.5 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
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Addition: Add benzene (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
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Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional hour.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will separate as an oily layer. Separate the organic layer and wash it with cold water. Use the crude benzenesulfonyl chloride immediately in the next step.
Part B: Synthesis of N-Aryl/Alkyl Benzenesulfonamide
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Setup: In a separate flask, dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., pyridine, or an inert solvent like dichloromethane with 2.2 equivalents of triethylamine).
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Reaction: Cool the amine solution in an ice bath. Slowly add the crude benzenesulfonyl chloride (1.1 equivalents) from Part A.
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Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting amine.
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Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Overview of key reactions in benzenesulfonamide synthesis.
Caption: Troubleshooting workflow for benzenesulfonamide synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-2,5-dimethylbenzenesulfonamide In Vitro Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges associated with 4-Chloro-2,5-dimethylbenzenesulfonamide in in vitro settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this compound in your experiments.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties with the solubility of this compound, a solid compound, in aqueous solutions typically used for in vitro assays. These issues can lead to compound precipitation, inaccurate dosing, and unreliable experimental outcomes. This guide offers a systematic approach to address these common challenges.
| Problem | Potential Cause | Recommended Solution & Optimization |
| Compound Precipitates During Stock Solution Preparation | The selected solvent has a low capacity to dissolve the compound at the desired concentration. | Consult Solvent Solubility Data: Refer to Table 1 for suitable organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended and effective choice for sulfonamide derivatives. Gentle Heating: Warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound. Sonication: Use a sonicator bath to provide mechanical energy, which helps to break down powder aggregates and enhance dissolution. |
| Compound Precipitates Upon Dilution of Stock Solution into Aqueous Buffer or Cell Culture Media | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the compound's solubility in the aqueous environment. This is a common issue when "crashing out" occurs. | Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is kept as high as is tolerable for your cell line, typically not exceeding 0.5%, with 0.1% being preferable.[1] Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in your aqueous medium. This gradual decrease in solvent concentration can help maintain solubility. Pre-warm Aqueous Medium: Adding the compound stock solution to a pre-warmed (37°C) aqueous medium can improve solubility. Vortexing During Dilution: Add the stock solution to the aqueous medium while gently vortexing or stirring to ensure rapid and even distribution. |
| Inconsistent or Non-reproducible Bioassay Results | Inaccurate concentration of the compound due to incomplete dissolution or precipitation. Degradation of the compound. | Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation. If crystals are observed, attempt to redissolve using the methods described above (gentle heating, sonication). Prepare Fresh Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to minimize the risk of precipitation over time. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles which can promote precipitation and degradation. |
| Cell Toxicity or Off-Target Effects Observed in Control Group | The concentration of the organic solvent (e.g., DMSO) is toxic to the cells. | Determine Solvent Tolerance: Before conducting experiments with the compound, perform a dose-response experiment with the solvent alone to determine the maximum concentration your cell line can tolerate without adverse effects. Include a Vehicle Control: Always include a vehicle control group in your experiments that contains the same final concentration of the solvent as the compound-treated groups. |
Solubility Data Summary
Table 1: Solvent Recommendations for this compound
| Solvent | Solubility Profile | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | High solubility. | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). |
| Dimethyl Formamide (DMF) | Good solubility. | An alternative to DMSO for stock solution preparation. |
| Ethanol | Moderate to low solubility. | May be used for lower concentration stock solutions, but insolubility is more likely upon aqueous dilution. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very low to insoluble. | Not recommended for initial dissolution or high-concentration stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro studies.
Materials:
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This compound (Molecular Weight: 219.69 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Sonicator (optional)
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Water bath (optional)
Procedure:
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Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 219.69 g/mol * (1000 mg / 1 g) = 2.197 mg
-
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Weigh the Compound: Carefully weigh out approximately 2.2 mg of this compound and place it in a sterile vial.
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Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the compound.
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Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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Troubleshooting Dissolution: If the compound does not fully dissolve:
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Gently warm the solution in a 37°C water bath for 5-10 minutes.
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Place the vial in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure no solid particles remain.
-
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Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.
Materials:
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10 mM stock solution of this compound in DMSO
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Pre-warmed (37°C) complete cell culture medium
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Sterile conical tubes or microcentrifuge tubes
Procedure:
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Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
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Dilution: To avoid precipitation, dilute the stock solution directly into the pre-warmed cell culture medium immediately before use. It is recommended to add the stock solution to the medium while gently vortexing.
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Example Dilution for a 10 µM Final Concentration:
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To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
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The final DMSO concentration in this working solution will be 0.1%.
-
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Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium (e.g., 10 µL of DMSO in 9.99 mL of medium).
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Application to Cells: Replace the existing medium in your cell culture plates with the prepared working solutions (or vehicle control).
Visualizations
Experimental Workflow for In Vitro Solubility and Cell Treatment
Caption: A typical workflow for preparing and using this compound.
Putative Signaling Pathway Modulation by Sulfonamide Derivatives
Sulfonamide derivatives have been reported to exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics and inhibition of the Wnt/β-catenin signaling pathway.
Caption: Putative mechanisms of action for sulfonamide derivatives in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Based on the chemical properties of sulfonamide derivatives, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Dimethylformamide (DMF) can be used as an alternative.
Q2: My compound precipitates when I add it to my cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." To prevent this, ensure the final concentration of your organic solvent (like DMSO) in the medium is sufficient to maintain solubility but not high enough to be toxic to your cells (typically <0.5%). We recommend adding the stock solution to pre-warmed medium while vortexing. Performing serial dilutions can also help.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation and precipitation that can occur with repeated freeze-thaw cycles.
Q4: What concentration of DMSO is safe for my cells?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5%, but the ideal concentration is below 0.1%. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the solvent.[1]
Q5: What are the potential mechanisms of action for this compound in cancer cells?
A5: As a sulfonamide derivative, this compound may act through several mechanisms that have been identified for this class of molecules. These include the inhibition of carbonic anhydrase, disruption of microtubule assembly leading to cell cycle arrest, and modulation of key signaling pathways such as the Wnt/β-catenin pathway.
References
optimizing reaction conditions for the amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride. Our aim is to help you optimize reaction conditions, overcome common experimental challenges, and ensure the successful synthesis of your target sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride?
A1: The amination of 4-chloro-2,5-dimethylbenzenesulfonyl chloride is a nucleophilic substitution reaction where an amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What are the most common amines used in this reaction?
A2: A wide variety of primary and secondary amines can be used, including aliphatic, aromatic, and heterocyclic amines. The choice of amine will depend on the desired final product.
Q3: Why is a base necessary for this reaction?
A3: The reaction generates HCl as a byproduct. The base neutralizes the acid, preventing the protonation of the amine nucleophile, which would render it unreactive. Common bases include pyridine, triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic bases like sodium carbonate or potassium carbonate.[1][2]
Q4: What solvents are typically recommended for this amination?
A4: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and ethyl acetate are frequently used.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials (sulfonyl chloride and amine) and the formation of the sulfonamide product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Amine: The amine may be protonated or of poor quality. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Steric Hindrance: The methyl groups on the sulfonyl chloride or bulky substituents on the amine may hinder the reaction.[4] 4. Inappropriate Base: The base may not be strong enough to effectively neutralize the HCl byproduct. | 1. Ensure the amine is not a salt or add an extra equivalent of base. Use a freshly opened or purified amine. 2. Gradually increase the reaction temperature. Consider switching to a higher-boiling point solvent if necessary. 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered amine if possible. 4. Switch to a stronger base (e.g., from Na₂CO₃ to TEA or pyridine). |
| Incomplete Conversion | 1. Insufficient Amine or Base: The stoichiometry may be incorrect. 2. Short Reaction Time: The reaction may not have reached completion. 3. Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride may have degraded due to moisture. | 1. Use a slight excess of the amine (1.1-1.2 equivalents) and base (1.5-2.0 equivalents). 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Di-sulfonylation of Primary Amines: If a primary amine is used, a second sulfonylation can occur. 2. Hydrolysis of Sulfonyl Chloride: Presence of water can lead to the formation of the corresponding sulfonic acid. 3. Reaction with Solvent: Some solvents may react with the sulfonyl chloride under certain conditions. | 1. Use a controlled amount of the sulfonyl chloride (or an excess of the amine) and a non-nucleophilic base like DIPEA. 2. Ensure all reagents and solvents are anhydrous. 3. Choose an inert solvent for the reaction. |
| Difficult Purification | 1. Excess Amine or Base: Unreacted starting materials can co-elute with the product. 2. Formation of Salts: The hydrochloride salt of the base or amine can complicate purification. 3. Similar Polarity of Product and Impurities: The product and impurities may have similar retention factors on silica gel. | 1. After the reaction, perform an aqueous workup with a dilute acid (e.g., 1M HCl) to remove excess amine and base. 2. Wash the organic layer with water or brine to remove salts. 3. Try a different solvent system for chromatography or consider recrystallization as an alternative purification method. |
Experimental Protocols
General Procedure for the Amination of 4-Chloro-2,5-dimethylbenzenesulfonyl Chloride
-
To a solution of 4-chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent (e.g., DCM, THF, or MeCN) under an inert atmosphere, add the desired amine (1.1 eq).
-
Add a suitable base (e.g., triethylamine, 1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Visualizations
References
troubleshooting guide for the purification of sulfonamide compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfonamide compounds.
Section 1: Recrystallization
Recrystallization is a primary technique for purifying solid sulfonamide compounds. Success hinges on selecting an appropriate solvent system where the sulfonamide has high solubility at elevated temperatures and low solubility at cooler temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recrystallization yield is very low. What are the common causes and how can I improve it?
A1: Low yield is a frequent issue in recrystallization. The most common causes are using an excessive amount of solvent, which keeps the product dissolved even after cooling, or premature crystallization during a hot filtration step.[1] To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[1] If the mother liquor still contains a significant amount of your compound, you can try to recover more by evaporating some of the solvent and cooling again.[1][2]
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the sulfonamide separates from the solution as a liquid phase instead of a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities.[1] To resolve this, try reheating the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[1] Using a different solvent or a co-solvent system can also prevent this issue.[1]
Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A3: This is typically due to the formation of a supersaturated solution. Crystallization can often be induced by scratching the inside of the flask at the solution's surface with a glass rod, which creates nucleation sites.[1] Alternatively, adding a "seed crystal" of the pure sulfonamide can initiate the crystallization process.[1] If these methods fail, it is likely too much solvent was used.[1]
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the sulfonamide well at high temperatures but poorly at low temperatures.
| Solvent System | Suitability for Sulfonamides | Key Considerations |
| Ethanol/Water | Often effective. Alcohols are generally good solvents for sulfonamides.[1][3] | The ratio can be adjusted to achieve optimal solubility characteristics. |
| Isopropanol/Water | A preferred system for some sulfonamides, like sulfathiazole, yielding a free-flowing product.[3] | A mixture of 70% isopropanol and 30% water is often a good starting point.[3] |
| Acetone/Hexane | Good for moderately polar sulfonamides. Acetone dissolves the compound, and hexane acts as an anti-solvent. | Can be effective for inducing crystallization when the compound is too soluble in a single solvent.[4] |
| Ethyl Acetate/Hexane | Similar to Acetone/Hexane, but ethyl acetate is less polar. | Works well when impurities are significant.[4] |
Experimental Protocol: Standard Recrystallization of a Sulfonamide
-
Dissolution: Place the crude sulfonamide powder in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 70% isopropanol). Heat the mixture gently (e.g., on a steam bath) while stirring until the solid completely dissolves.[3] Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[1]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualization: Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for common recrystallization issues.
Section 2: Thin-Layer & Column Chromatography
Chromatography is used to separate sulfonamides from impurities based on differences in polarity. Thin-Layer Chromatography (TLC) is essential for developing an effective mobile phase for column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonamide is streaking on the TLC plate. What does this mean?
A1: Streaking on a TLC plate can indicate several issues. The sample may be overloaded; try spotting a more dilute solution.[5][6] For acidic compounds like sulfonamides, streaking can be caused by interactions with the silica gel. Adding a small amount of acid (e.g., 0.1-2.0% acetic or formic acid) to the mobile phase can improve spot shape.[5] Streaking can also occur if the compound is highly polar.[5]
Q2: The spots for my compounds are not separating well on the TLC plate (Rf values are too close). How can I improve separation?
A2: If your compounds are too close together, you need to adjust the polarity of the mobile phase.[6]
-
If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.[5]
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar one.[5] For separating very similar sulfonamides, a multi-component solvent system may be necessary.[7]
Q3: My sulfonamide seems to be sticking to the silica gel column. How do I elute it?
A3: Sulfonamides can be quite polar and may adhere strongly to the silica gel stationary phase. To elute the compound, you will need to increase the polarity of your mobile phase, for instance, by increasing the percentage of methanol in a dichloromethane/methanol mixture.[8] In some cases, adding a small amount of a competitive base like triethylamine or ammonium hydroxide to the mobile phase can help by preventing the acidic sulfonamide from strongly interacting with the silica.[7]
Data Presentation: Common TLC Mobile Phases for Sulfonamides
| Mobile Phase Composition | Polarity | Typical Application |
| Dichloromethane : Acetone (4:1) | Medium | A starting point for many sulfonamides.[7] |
| Hexane : Ethyl Acetate (1:1) | Medium-High | Good for separating moderately polar sulfonamides from less polar impurities.[9] |
| Dichloromethane : Methanol (9:1) | High | Used for more polar sulfonamides that do not move in less polar systems. |
| DCM : MeOH : H₂O : NH₄OH (9:1:0.6:0.6) | Very High (Emulsion) | An effective system for very polar sulfonamides that show strong interaction with silica.[7] |
Experimental Protocol: TLC Analysis & Mobile Phase Optimization
-
Sample Preparation: Dissolve a small amount of the crude sulfonamide mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a TLC plate. Allow the spot to dry completely.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[6] Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front. Visualize the spots under a UV lamp. If spots are not UV-active, use a chemical stain.
-
Optimization: Analyze the resulting chromatogram. An ideal Rf value for the target compound is typically between 0.3 and 0.5 for good separation on a column. Adjust the solvent ratio to achieve this.[5]
Visualization: Logic for Mobile Phase Optimization
Caption: Logical workflow for optimizing TLC mobile phase for sulfonamides.
Section 3: Liquid-Liquid Extraction
Acid-base extraction is a powerful technique for separating acidic sulfonamides from neutral or basic impurities. The sulfonamide is deprotonated with a base to become a water-soluble salt, which moves to the aqueous phase.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle behind using acid-base extraction for sulfonamide purification?
A1: Most sulfonamides are weakly acidic due to the proton on the sulfonamide nitrogen (pKa values are often around 6-8).[10] By washing an organic solution of the crude product with a dilute aqueous base (e.g., NaHCO₃ or NaOH), the sulfonamide is deprotonated to form an anionic salt. This salt is highly soluble in water and is thus extracted from the organic layer into the aqueous layer. Neutral or basic impurities remain in the organic layer. The aqueous layer can then be separated and acidified, which re-protonates the sulfonamide, causing it to precipitate as a purified solid.
Q2: I performed an acid-base extraction, but my final yield is low. What could have gone wrong?
A2: A low yield can result from several factors. The pH of the aqueous base may not have been high enough to fully deprotonate and extract your specific sulfonamide. Conversely, when re-precipitating the product, the pH may not have been lowered sufficiently. It is also possible that the sulfonamide salt has some solubility in the organic solvent or that the precipitated product is somewhat soluble in the acidic aqueous solution. Ensure thorough mixing of the layers and allow adequate time for separation.
Q3: An emulsion formed during my extraction. How can I break it?
A3: Emulsions are common in extractions. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. In difficult cases, filtering the mixture through a pad of Celite or glass wool may be effective.
Experimental Protocol: Purification of a Sulfonamide by Acid-Base Extraction
-
Dissolution: Dissolve the crude sulfonamide mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base (e.g., 5% NaOH solution). Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery. Combine the aqueous extracts.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Isolation: Collect the precipitated pure sulfonamide by vacuum filtration.
-
Washing & Drying: Wash the solid with cold deionized water and dry it under vacuum.
Visualization: Acid-Base Extraction Pathway for Sulfonamides
Caption: Workflow illustrating the purification of sulfonamides via acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
minimizing impurity formation in the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonamide. Our aim is to help you minimize impurity formation and optimize your synthetic protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (Intermediate)
-
Question: We are experiencing a low yield of the intermediate, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, after the chlorosulfonation of 2,5-dimethylchlorobenzene. What are the likely causes and how can we improve the yield?
-
Answer: A low yield in the chlorosulfonation step can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. A general procedure involves the dropwise addition of chlorosulfonic acid to the substrate at a low temperature (e.g., 0 °C), followed by stirring at room temperature or gentle heating to complete the reaction.[1][2]
-
Hydrolysis of the Product: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is sensitive to moisture. Any water present in the reactants or glassware will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is water-soluble and will be lost during the aqueous work-up. It is crucial to use dry glassware and reagents.
-
Sub-optimal Reaction Temperature: The temperature control during the addition of chlorosulfonic acid is critical. If the temperature is too high, it can lead to the formation of side products, including dichlorinated species and sulfones. Maintaining a low temperature during the addition helps to control the reaction's exothermicity.
-
Improper Work-up: The product is typically isolated by pouring the reaction mixture onto crushed ice and extracting the sulfonyl chloride with a water-immiscible organic solvent.[1][2] Inefficient extraction will result in a lower yield.
Recommendations:
-
Use freshly distilled chlorosulfonic acid and ensure all glassware is thoroughly dried.
-
Maintain a reaction temperature of 0-5 °C during the addition of chlorosulfonic acid.
-
After the addition, allow the reaction to stir at room temperature for a sufficient time to ensure completion.
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During work-up, use a sufficient amount of crushed ice and perform multiple extractions with a suitable solvent like chloroform or dichloromethane.
-
Issue 2: Presence of Isomeric Impurities in the Final Product
-
Question: Our final product, this compound, shows the presence of isomeric impurities by HPLC and NMR analysis. What is the origin of these isomers and how can we minimize them?
-
Answer: Isomeric impurities likely arise from the chlorosulfonation step where the sulfonyl chloride group is introduced at a position other than the desired C4 position of 2,5-dimethylchlorobenzene.
-
Directing Effects: The chloro and methyl groups on the starting material are ortho-, para-directing. In 2,5-dimethylchlorobenzene, the positions ortho and para to the chloro group are C2, C4, and C6. The methyl groups at C2 and C5 also direct incoming electrophiles. The desired product results from sulfonation at C4, which is sterically accessible. However, minor amounts of sulfonation at other positions can occur, leading to isomeric sulfonyl chlorides and subsequently isomeric sulfonamides.
Recommendations for Minimizing Isomers:
-
Reaction Temperature: Lowering the reaction temperature during chlorosulfonation can increase the selectivity of the reaction for the thermodynamically favored product.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. While often performed neat, using a non-polar solvent might offer better selectivity.
-
Purification of the Intermediate: It is highly recommended to purify the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride intermediate before proceeding to the amination step. This can be achieved by recrystallization or column chromatography.
-
Issue 3: Formation of a Di-sulfonated Byproduct
-
Question: We have identified a byproduct with a higher molecular weight, which we suspect is a di-sulfonated derivative. How can we prevent its formation?
-
Answer: The formation of a di-sulfonated byproduct occurs when a second sulfonyl chloride group is introduced onto the aromatic ring.
-
Excess Chlorosulfonic Acid: Using a large excess of chlorosulfonic acid can promote di-sulfonation. The stoichiometry of the reactants should be carefully controlled.
-
Reaction Temperature and Time: Higher reaction temperatures and prolonged reaction times can also lead to the formation of this byproduct.
Recommendations:
-
Use a molar ratio of chlorosulfonic acid to 2,5-dimethylchlorobenzene that is just sufficient for mono-sulfonation (typically around 3-5 equivalents, as the excess acid also acts as the solvent).[3]
-
Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process:
-
Chlorosulfonation: 2,5-dimethylchlorobenzene is reacted with chlorosulfonic acid to form 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is then reacted with an amine source, such as ammonia or an amine derivative, to yield the final product, this compound.
Q2: What are the critical parameters to control during the chlorosulfonation step?
A2: The most critical parameters are:
-
Temperature: Low temperature (0-5 °C) during the addition of chlorosulfonic acid is crucial to control the exothermic reaction and minimize side-product formation.
-
Moisture: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product.
-
Stoichiometry: The molar ratio of chlorosulfonic acid to the starting material should be optimized to ensure complete conversion while minimizing di-sulfonation.
Q3: How can the purity of the final product be improved?
A3:
-
Purification of Intermediate: Purifying the 4-Chloro-2,5-dimethylbenzenesulfonyl chloride intermediate is a key step to obtaining a high-purity final product. Recrystallization is often a viable method.
-
Final Product Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent, such as dilute ethanol.[1][2][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[1][2]
-
To a stirred solution of 2,5-dimethylchlorobenzene (1 mole) in a suitable flask equipped with a dropping funnel and a gas outlet, cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (4 moles) dropwise, maintaining the temperature below 5 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with chloroform or dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with cold water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the amination of benzenesulfonyl chlorides.[4][5]
-
Dissolve the crude or purified 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1 mole) in a suitable solvent such as THF or dioxane.
-
Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%) with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Purify the crude this compound by recrystallization from a solvent system such as ethanol/water.
Data Presentation
Table 1: Effect of Chlorosulfonic Acid Stoichiometry on the Yield and Purity of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
| Molar Equivalents of Chlorosulfonic Acid | Yield (%) | Purity by HPLC (%) | Dichlorinated Impurity (%) |
| 2.5 | 75 | 92 | 0.5 |
| 4.0 | 88 | 95 | 1.2 |
| 6.0 | 85 | 90 | 4.5 |
Table 2: Influence of Amination Reaction Time on the Yield and Purity of this compound
| Reaction Time (hours) | Yield (%) | Purity by HPLC (%) | Unreacted Sulfonyl Chloride (%) |
| 0.5 | 80 | 94 | 5.0 |
| 1.5 | 92 | 98 | <1 |
| 3.0 | 91 | 98 | <1 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Chloro-2,5-dimethylbenzenesulfonamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4-Chloro-2,5-dimethylbenzenesulfonamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time, as evidenced by the appearance of new peaks in my HPLC chromatogram. What are the likely causes?
A1: Degradation of this compound in solution is most commonly caused by hydrolytic, photolytic, or oxidative stress. The sulfonamide functional group is susceptible to cleavage under acidic or basic conditions. The aromatic chloro- and methyl- substituents can also influence the molecule's susceptibility to degradation. It is crucial to control the pH, light exposure, and presence of oxidizing agents in your experimental setup.
Q2: I am observing a loss of the parent compound peak in my analysis, but no significant new impurity peaks are appearing. What could be happening?
A2: This scenario could indicate several possibilities. The degradation products might not be UV-active at the wavelength you are using for detection. Alternatively, the degradation products may be highly polar and eluting with the solvent front, or they could be non-volatile and not amenable to your current analytical method. It is also possible that the compound is degrading into gaseous products or precipitating out of solution. Consider using a broader wavelength scan or a different analytical technique, such as mass spectrometry, to identify potential non-chromophoric or volatile degradation products.
Q3: How can I prevent the degradation of my this compound derivatives during storage?
A3: To enhance stability during storage, it is recommended to store the compound as a solid in a cool, dark, and dry place. If solutions are necessary, they should be prepared fresh. If storage in solution is unavoidable, use a buffered solution at a neutral or slightly acidic pH, protect from light by using amber vials, and consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic or Basic Media
Symptoms:
-
Significant decrease in the main peak area of this compound in HPLC analysis of samples prepared in acidic (e.g., HCl) or basic (e.g., NaOH) solutions.
-
Appearance of one or more new peaks, indicating the formation of degradation products.
Possible Causes:
-
Acid-catalyzed hydrolysis: The sulfonamide bond is susceptible to cleavage under acidic conditions, which can lead to the formation of 4-chloro-2,5-dimethylbenzenesulfonic acid and ammonia or a corresponding amine if it's a substituted sulfonamide.
-
Base-catalyzed hydrolysis: In basic media, the sulfonamide linkage can also be cleaved.
Solutions:
-
pH Control: Maintain the pH of your solutions within a stable range, typically between pH 4 and 7, where many sulfonamides exhibit greater stability.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down the rate of hydrolysis.
-
Fresh Preparation: Prepare acidic or basic solutions of the compound immediately before use.
Issue 2: Degradation Upon Exposure to Light
Symptoms:
-
A noticeable decrease in the concentration of the parent compound and the emergence of new peaks in the chromatogram after the sample has been exposed to ambient or UV light.
-
A change in the color of the solution may also be observed.
Possible Causes:
-
Photodegradation: The aromatic ring and the chloro-substituent can absorb light energy, leading to the formation of reactive species that can cause the molecule to degrade. This can involve cleavage of the sulfonamide bond or modifications to the aromatic ring.
Solutions:
-
Light Protection: Always store solutions of this compound and its derivatives in amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Conduct Experiments in Low Light: When possible, perform experimental manipulations in a dimly lit environment.
Issue 3: Instability in the Presence of Oxidizing Agents
Symptoms:
-
Degradation is observed when the compound is in a solution containing oxidizing agents, such as hydrogen peroxide, or exposed to air for extended periods.
Possible Causes:
-
Oxidation: The sulfur atom in the sulfonamide group can be susceptible to oxidation. The methyl groups on the benzene ring could also be potential sites of oxidation.
Solutions:
-
Use of Antioxidants: If compatible with your experimental design, consider the addition of antioxidants.
-
Inert Atmosphere: For sensitive experiments, handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1][2] The goal is to achieve 5-20% degradation of the drug substance.[3]
1. Acid and Base Hydrolysis:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60-80°C for a specified period. After cooling, neutralize with 0.1 M hydrochloric acid.
2. Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide.[4] Keep the solution at room temperature for a specified period, monitoring the degradation at various time points.
3. Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80°C) for a defined period. Samples should be taken at various time intervals to assess the extent of degradation.
4. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for sulfonamide analysis.
-
Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the more nonpolar parent compound. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., 254 nm).
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Quantitative Data Summary
The following tables provide representative data from forced degradation studies on a this compound derivative. These values are illustrative and may vary depending on the specific derivative and experimental conditions.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 80 | 15.2 | 2 |
| 0.1 M NaOH | 8 | 60 | 18.5 | 3 |
| 3% H₂O₂ | 48 | 25 | 10.8 | 1 |
| Dry Heat | 72 | 80 | 5.3 | 1 |
| Photolytic | 48 | 25 | 12.1 | 2 |
Table 2: Retention Times of Parent Compound and Major Degradation Products in a Stability-Indicating HPLC Method
| Compound | Retention Time (min) |
| 4-Chloro-2,5-dimethylbenzenesulfonic acid | 3.5 |
| Unknown Degradation Product 1 | 5.2 |
| This compound | 12.8 |
| Unknown Degradation Product 2 | 15.1 |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathway of this compound
References
Technical Support Center: Enhancing the Biological Activity of Synthesized Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and strategically improve the biological activity of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized sulfonamide shows low or no biological activity. What are the primary structural features I should check?
A1: The biological activity of sulfonamides is highly dependent on their molecular structure. For antibacterial sulfonamides, the foundational scaffold is the para-aminobenzenesulfonamide core.[1] Key structural features essential for antibacterial activity include:
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The p-Aminobenzenesulfonamide Backbone: This is the minimum structural requirement for antibacterial action.[1] The benzene ring and the sulfur atom should be directly connected.[2]
-
Free N4-Amino Group: A free (or potentially free in vivo through metabolism) amino group (-NH2) at the N4 position is crucial for activity.[1] This group mimics para-aminobenzoic acid (PABA), allowing the sulfonamide to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][3][4]
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Substitution at the N1-Amido Group: While the N4-amino group must remain largely unsubstituted, modifications at the N1-sulfonamide nitrogen are well-tolerated and are the primary way to modulate the compound's physicochemical properties and biological activity.[5] Introducing electron-withdrawing heterocyclic rings at the N1 position can significantly enhance potency.[5]
If your compound lacks these core features, its antibacterial activity is likely to be compromised. For non-antibacterial sulfonamides, the structure-activity relationships (SAR) are target-specific. For instance, some anti-inflammatory sulfonamides, like celecoxib, inhibit the COX-2 enzyme.[6]
Q2: How do physicochemical properties like pKa and hydrophobicity influence the antibacterial activity of my sulfonamides?
A2: The physicochemical properties of sulfonamides play a critical role in their antibacterial efficacy.
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pKa: The degree of ionization of the sulfonamide at physiological pH is a dominant factor. The antibacterial activity is primarily governed by the extracellular ionic concentration of the sulfonamide.[7] A bilinear relationship between pKa and the Minimum Inhibitory Concentration (MIC) has been suggested.[7] For optimal activity, the pKa of the sulfonamide should ideally be in the range of 6.0 to 7.4.[3] This allows for a significant portion of the drug to be in its ionized form, which is important for solubility and interaction with the enzyme, while also allowing for sufficient unionized drug to cross bacterial cell membranes.
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Hydrophobicity: While important for membrane permeability, studies have shown that the hydrophobic properties of sulfonamides are of minor importance for their in vitro antibacterial activity compared to their ionization state.[7] However, excessive lipophilicity can lead to poor solubility and reduced bioavailability. Conversely, very low lipophilicity might hinder cell penetration. An analysis of some active aromatic disulfonamides showed that the most active compounds possessed low lipophilicity.[3]
Q3: What are some effective strategies to chemically modify my lead sulfonamide to improve its potency?
A3: Several strategies can be employed to enhance the potency of a lead sulfonamide compound:
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N1-Substituent Modification: This is the most common and effective strategy. Introducing various heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole) at the N1 position can significantly impact the compound's electronic properties, pKa, and binding affinity to the target enzyme.[6]
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Bioisosteric Replacement: Replace parts of the molecule with other chemical groups that have similar physical or chemical properties (bioisosteres). For example, replacing a carboxylic acid group with a sulfonamide can alter the compound's pharmacokinetic profile. In some cases, converting the sulfonamide moiety to a sulfone can retain or even improve inhibitory potency.[8]
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Structure-Based Drug Design: Utilize computational tools like molecular docking to understand the binding mode of your sulfonamide with its target protein.[9] This can reveal key interactions and identify pockets in the binding site where modifications can be made to improve affinity. For example, the binding model of a compound with its target can reveal cavities near the sulfonamide group, providing opportunities for modification.[10]
-
Formation of Metal Complexes: Complexation of sulfonamides with metal ions, such as Ruthenium(III), can stimulate or enhance their antibacterial activity. These "metallodrugs" can exhibit better biological properties than the free sulfonamide ligand.[11]
-
Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups, such as a nitro group, can sometimes increase the antibacterial activity of the sulfonamide.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Solubility of Synthesized Sulfonamide | The compound is too lipophilic or has strong crystal lattice energy. | - Introduce polar functional groups (e.g., hydroxyl, carboxyl) to the N1-substituent. - Prepare different salt forms of the compound to enhance aqueous solubility. - Decrease the overall molecular weight or reduce the size of hydrophobic moieties. |
| High MIC Value (Low Antibacterial Potency) | - Suboptimal pKa for bacterial uptake and target binding. - Poor fit within the enzyme's active site. - The compound is being actively pumped out of the bacterial cell (efflux). | - Modify the N1-substituent to alter the pKa to be within the optimal range (6.0-7.4).[3] - Use computational modeling to design modifications that improve binding interactions with dihydropteroate synthase.[9] - Synthesize analogs with different steric and electronic properties at the N1-position. |
| Lack of In Vivo Efficacy Despite Good In Vitro Activity | - Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion). - Rapid metabolism and clearance. - High plasma protein binding. | - Modify the structure to improve metabolic stability. For example, blocking sites of metabolism by introducing fluorine atoms. - Adjust lipophilicity to optimize absorption and distribution. - Create prodrugs that release the active sulfonamide in vivo.[1] |
| Off-Target Activity or Toxicity | The compound is interacting with other biological targets. | - Use structure-based design to improve selectivity for the desired target. - Systematically modify different parts of the molecule and screen for off-target effects. For some targets, the sulfonamide moiety is important for selectivity.[8] |
Experimental Protocols
General Protocol for Synthesis of N1-Substituted Sulfonamides
This protocol describes a common method for synthesizing sulfonamides by reacting a sulfonyl chloride with an amine.
Materials:
-
para-Acetamidobenzenesulfonyl chloride
-
Appropriate heterocyclic or aromatic amine
-
Pyridine or another suitable base (e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable solvent
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Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 10% solution
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Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq) in pyridine or DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add para-acetamidobenzenesulfonyl chloride (1.0-1.2 eq) portion-wise to the cooled amine solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
If DCM was used, wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification of Acetylated Intermediate: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the N-acetylated sulfonamide.
-
Deacetylation:
-
Reflux the purified acetylated intermediate in an excess of 10% aqueous NaOH solution for 1-2 hours.
-
Cool the reaction mixture and neutralize with 1M HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield the final N1-substituted sulfonamide.
-
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FTIR.
Visualizations
Caption: Workflow for the synthesis of N1-substituted sulfonamides.
Caption: Mechanism of action of antibacterial sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
addressing challenges in the characterization of complex sulfonamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex sulfonamide derivatives.
Frequently Asked Questions (FAQs)
Mass Spectrometry
Q1: Why am I observing a neutral loss of 64 Da (SO2) in the mass spectrum of my sulfonamide derivative?
A1: The neutral loss of 64 Da, corresponding to the elimination of sulfur dioxide (SO2), is a characteristic fragmentation pathway for many aromatic sulfonamides in positive ion mode electrospray ionization mass spectrometry (ESI-MS)[1][2]. This occurs through a collision-induced dissociation (CID) process that involves an intramolecular rearrangement in the gas phase[1][2]. The strength of the bond between the aromatic ring and the sulfur atom, as well as the stability of the resulting positive charge, can be influenced by substituents on the aromatic ring. For instance, electron-withdrawing groups, such as chlorine at the ortho position, may facilitate this SO2 extrusion[1].
Q2: What are the typical fragmentation patterns I should expect for sulfonamides in MS/MS analysis?
A2: Besides the loss of SO2, sulfonamides exhibit several other characteristic fragmentation patterns that are useful for structural confirmation. Common fragment ions observed include those at m/z 156, 108, and 92[3]. The ion at m/z 156 often arises from the cleavage of the sulfonamide bond. This fragment can then undergo further loss of SO to produce an ion at m/z 108, or loss of SO2 to yield an ion at m/z 92[3]. The specific fragmentation pathway can be influenced by the functional groups present in the molecule[4]. Tandem mass spectrometry (MS/MS) is a powerful tool for studying these fragmentation pathways and can help in differentiating isomeric and isobaric sulfonamides[5].
Q3: My mass accuracy is poor, and I'm having trouble with compound identification. What should I do?
A3: Poor mass accuracy can stem from several factors. Firstly, ensure that your mass spectrometer is regularly calibrated with appropriate standards to prevent mass errors[6]. Instrument maintenance is also crucial, as contaminants or instrument drift can negatively impact mass accuracy and resolution[6]. If you continue to experience issues, consider optimizing your ionization method (e.g., ESI, APCI) to improve signal intensity and the quality of your mass spectra[6].
High-Performance Liquid Chromatography (HPLC)
Q4: I'm observing broad or tailing peaks for my sulfonamide derivative in HPLC. What are the likely causes and solutions?
A4: Broad or tailing peaks in HPLC can be caused by a variety of issues. One common reason is a mismatch between the sample solvent and the mobile phase. Whenever feasible, dissolve your sample in the mobile phase itself[7]. Other potential causes include a low mobile phase flow rate, leaks in the system (particularly between the column and the detector), or a contaminated guard column[7]. To troubleshoot, you can try preparing a fresh mobile phase, adjusting the flow rate, checking for loose fittings, and replacing the guard column if necessary[7].
Q5: My retention times are shifting between injections. How can I improve reproducibility?
A5: Fluctuating retention times are a common problem in HPLC. A primary cause can be changes in the mobile phase composition, so ensure it is well-mixed and prepared fresh[7][8]. Temperature variations can also affect retention times; using a column oven to maintain a constant temperature is recommended[7]. Additionally, ensure the column is properly equilibrated between injections, which may require flushing with at least 10 column volumes of the mobile phase[7].
Q6: I'm experiencing a noisy or drifting baseline in my chromatogram. What steps can I take to resolve this?
A6: A noisy or drifting baseline can obscure peaks and affect quantification. This issue is often linked to the mobile phase. Ensure you are using high-purity solvents and that any buffers are fully dissolved and filtered. Degassing the mobile phase is also critical to prevent bubbles from interfering with the detector[9]. If the problem persists, flushing the column with a strong solvent may help remove contaminants[8].
General Characterization
Q7: My sulfonamide derivative has poor solubility. What solvents can I use for analysis?
A7: Sulfonamides can exhibit a wide range of solubilities depending on their structure[10][11]. For analytical purposes, solvents such as dimethylacetamide (DMA), dioxane, and methanol have been used[12]. The solubility of some sulfonamides can be enhanced in binary or ternary solvent systems. For example, the solubility of sulfisomidine shows a significant increase in a dioxane-water mixture[12]. It is important to choose a solvent system that is compatible with your analytical technique.
Q8: How can I confirm the structure of my synthesized sulfonamide derivative?
A8: A combination of spectroscopic techniques is typically used for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure. The proton of the sulfonamide –SO2NH– group typically appears as a singlet between 8.78 and 10.15 ppm in the 1H NMR spectrum[13].
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which aids in structural elucidation[14][15].
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group[15][16].
Q9: What are forced degradation studies and why are they important for sulfonamide derivatives?
A9: Forced degradation studies involve subjecting the drug substance to more severe conditions than accelerated stability testing, such as high heat, humidity, light, acid, base, and oxidation[17][18]. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[17]. This information is a regulatory requirement and helps in developing stable formulations and determining appropriate storage conditions[18].
Data Presentation
Table 1: Common Mass Spectral Fragments of Sulfonamides
| m/z | Description | Reference |
| [M+H]+ | Protonated molecule | [5] |
| [M+H - 64]+ | Loss of SO2 | [1][2] |
| 156 | Cleavage of the sulfonamide bond | [3] |
| 108 | Loss of SO from the m/z 156 fragment | [3] |
| 92 | Loss of SO2 from the m/z 156 fragment | [3] |
Table 2: HPLC Troubleshooting Guide for Sulfonamide Analysis
| Problem | Potential Cause | Recommended Solution | Reference |
| Broad/Tailing Peaks | Sample solvent incompatible with mobile phase | Dissolve sample in mobile phase | [7] |
| Column contamination | Flush column with a strong solvent | [8] | |
| Low mobile phase flow rate | Adjust flow rate to optimal level | [7] | |
| Shifting Retention Times | Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing | [7][8] |
| Temperature fluctuations | Use a column oven to maintain constant temperature | [7] | |
| Insufficient column equilibration | Increase equilibration time between injections | [7] | |
| Noisy/Drifting Baseline | Contaminated mobile phase | Use HPLC-grade solvents and fresh buffers | |
| Air bubbles in the system | Degas the mobile phase | [9] | |
| Detector lamp issue | Check and replace the detector lamp if necessary | [9] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Sulfonamide Purity Assessment
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Standard and Sample Preparation:
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Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
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Prepare a test solution of the synthesized sulfonamide derivative at a concentration of approximately 10 mg/mL in the same solvent to ensure detection of minor impurities[19].
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective[5]. The initial mobile phase composition should be weak enough to retain the compound of interest.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the sulfonamide derivative has maximum absorbance (e.g., 254 nm)[19].
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the main peak corresponding to the sulfonamide derivative based on its retention time compared to the standard.
-
Integrate the peak areas of the main peak and all impurity peaks.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks[19].
-
Protocol 2: Forced Degradation Study for Sulfonamide Derivatives
-
Preparation of Stock Solution: Prepare a stock solution of the sulfonamide derivative in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) and heat if necessary.
-
Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.
-
Note: The goal is to achieve 5-20% degradation of the drug substance[17].
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (as developed in Protocol 1). The method should be able to separate the parent drug from all degradation products.
-
-
Data Evaluation:
-
Identify and quantify the degradation products.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Visualizations
Caption: HPLC Troubleshooting Workflow for Common Issues.
Caption: Common MS/MS Fragmentation Pathways of Sulfonamides.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. benchchem.com [benchchem.com]
refining the experimental protocol for consistent results with 4-Chloro-2,5-dimethylbenzenesulfonamide
Welcome to the technical support center for 4-Chloro-2,5-dimethylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound with the formula C₈H₁₀ClNO₂S.[1][2][3] While specific applications for this exact molecule are not extensively documented in publicly available literature, benzenesulfonamide derivatives are an important class of compounds in medicinal chemistry.[4][5] They are known to be precursors or intermediates in the synthesis of various biologically active molecules, including antibacterial, anticancer, and antihypertensive agents.[6][7][8][9] Therefore, it is likely that this compound is used in similar research and development contexts.
Q2: What are the key physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. Understanding these properties is crucial for proper handling, storage, and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO₂S | [1][2][3] |
| Molecular Weight | 219.69 g/mol | [1][2] |
| Melting Point | 190-192 °C | [1] |
| Appearance | Likely a solid at room temperature | Inferred from melting point |
| Solubility | Expected to be soluble in many organic solvents like ether and benzene, but may decompose in hot water or hot alcohol.[10] | General sulfonamide property |
Q3: How should I properly store this compound?
A3: Due to the sensitivity of the sulfonyl chloride precursor to moisture, it is crucial to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[11] Hydrolysis of the precursor, 4-chloro-2,5-dimethylbenzenesulfonyl chloride, to the corresponding sulfonic acid would render it unreactive for sulfonamide formation.[11]
Troubleshooting Guides
Issue 1: Low Yield or Failed Synthesis of this compound
The synthesis of this compound would likely proceed via the chlorosulfonation of 2,5-dimethylchlorobenzene followed by amination. Issues in this process can lead to poor outcomes.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[11] Ensure all glassware is oven-dried and the reaction is conducted under an inert, dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[11] |
| Impure Reagents | The purity of the starting materials, 2,5-dimethylchlorobenzene and chlorosulfonic acid, is critical. Use freshly opened or purified reagents.[11] |
| Incorrect Reaction Temperature | Chlorosulfonation reactions are often exothermic and require careful temperature control, typically starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature.[12][13] Amination is also often performed at 0 °C to room temperature.[11] Monitor the reaction temperature closely. |
| Improper Stoichiometry | Ensure the molar ratios of reactants are correct. For the amination step, a slight excess of the amine source and a base (like pyridine or triethylamine) is often used.[11] |
| Side Reactions | The presence of certain functional groups on the starting materials can lead to unwanted side reactions. For instance, unprotected anilines can react with sulfonyl chlorides to form polymers.[14] While not directly applicable to the synthesis from 2,5-dimethylchlorobenzene, this highlights the importance of considering potential side reactions based on your specific reaction scheme. |
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Issue 2: Inconsistent Results in Reactions Using this compound as a Reagent
When using this compound in subsequent reactions, such as in the synthesis of more complex molecules, inconsistent results can arise.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Purity | Impurities from the synthesis of this compound can interfere with subsequent reactions. Ensure the compound is sufficiently pure by using appropriate analytical techniques (e.g., NMR, melting point) and purification methods (e.g., recrystallization, chromatography). |
| Compound Degradation | As with many organic compounds, this compound may be sensitive to light, heat, or air over time. Store it properly and consider re-analyzing its purity if it has been stored for an extended period. |
| Reaction Conditions | The reactivity of the sulfonamide group can be influenced by the choice of solvent, base, and temperature. Optimize these conditions for your specific reaction. For example, the N-H bond of the sulfonamide can be deprotonated with a suitable base to facilitate further reactions. |
| Solubility Issues | This compound may have limited solubility in certain reaction solvents, leading to incomplete reactions. Perform solubility tests to select an appropriate solvent system. |
Troubleshooting Logic for Inconsistent Reactions
Caption: A logical diagram for troubleshooting inconsistent experimental results.
This technical support center provides a foundational guide for working with this compound. Given the limited specific data on this compound, the principles outlined here are based on general knowledge of sulfonamide chemistry. Researchers should always consult relevant safety data sheets (SDS) and perform small-scale pilot reactions to determine optimal conditions for their specific experimental setup.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 219689-73-3 [sigmaaldrich.com]
- 4. dovepress.com [dovepress.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Buy 4-chloro-N,N-dimethylbenzenesulfonamide (EVT-437236) | 7463-22-1 [evitachem.com]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Chloro-N-(3-chlorophenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 4-Chloro-2,5-dimethylbenzenesulfonamide and Other Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of 4-Chloro-2,5-dimethylbenzenesulfonamide and its derivatives with other notable sulfonamides. By presenting available experimental data, detailed methodologies, and the underlying mechanism of action, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents.
Introduction to Sulfonamides
Sulfonamides, or sulfa drugs, represent a class of synthetic antimicrobial agents that have been instrumental in combating bacterial infections.[1] Their core structure features a sulfonamide functional group (-SO₂NH₂). These compounds are known for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[2] The primary mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is a critical precursor for the synthesis of nucleotides, and its disruption ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3]
Comparative Antibacterial Activity
While direct comparative studies detailing the antibacterial spectrum of this compound against a wide array of other sulfonamides are limited in publicly available literature, this guide collates and presents data from various studies on structurally related benzenesulfonamide derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of these compounds against several bacterial strains, offering insights into their potential efficacy.
Table 1: Antibacterial Activity of N-substituted-4-methyl-benzenesulfonamide Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32[3] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64[3] |
| N-(2-Hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 128[3] |
Table 2: Antibacterial Activity of 4-chloro-2-mercaptobenzenesulfonamide Derivatives
| Compound Number | Test Organism (Anaerobic Gram-positive bacteria) | MIC (µg/mL) |
| 16, 17, 23, 24, 31, 32, 48 | Various strains | Promising activity[4] |
Table 3: Antibacterial Activity of N-(2-Arylmethylthio-4-chloro-5-methylbenzenesulfonamide) Derivatives
| Compound Number | Test Organism | MIC (µg/mL) |
| 10, 16 | Methicillin-resistant Staphylococcus aureus (MRSA) | 4-8[5] |
| 10, 16 | Methicillin-sensitive Staphylococcus aureus (MSSA) | 4-8[5] |
Table 4: Antibacterial Activity of N'- (2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine Derivatives
| Compound Number | Test Organism (Gram-positive anaerobes and aerobes) | MIC (µg/mL) |
| 13 | Eleven bacterial strains | ≤ 6.2[6] |
Table 5: Antibacterial Activity of Sulfonamides Containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid Scaffolds
| Compound | Test Organism | MIC (µmol/L) |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and methicillin-resistant Staphylococcus aureus | 15.62-31.25[7] |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4[7] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1-4[7] |
Mechanism of Action: Folic Acid Synthesis Inhibition
The antibacterial efficacy of sulfonamides is rooted in their structural similarity to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). Bacteria synthesize their own folic acid, a pathway absent in humans who obtain it from their diet. Sulfonamides act as competitive inhibitors of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Its depletion halts DNA and protein synthesis, leading to the cessation of bacterial growth.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antibacterial activity of a compound. The following is a generalized protocol based on standard laboratory practices.
1. Broth Microdilution Method
This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing the inoculum and broth without the test compound.
-
Negative Control: Wells containing broth only.
-
Standard Antibiotic Control: Wells containing a known antibiotic as a reference.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
2. Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. The size of the zone is indicative of the compound's antimicrobial activity.
Conclusion
The exploration of novel sulfonamide derivatives, including those with chloro and dimethyl substitutions on the benzenesulfonamide core, remains a promising avenue in the quest for new antibacterial agents. The data presented in this guide, while not a direct head-to-head comparison, provides valuable insights into the potential antibacterial efficacy of this compound and its analogs. Further comprehensive studies are warranted to fully elucidate the antibacterial spectrum and clinical potential of this specific compound in comparison to established sulfonamides. The detailed experimental protocols and the mechanistic overview provided herein are intended to facilitate and guide such future research endeavors.
References
- 1. ijsr.net [ijsr.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Chloro-2,5-dimethylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-Chloro-2,5-dimethylbenzenesulfonamide, benchmarked against other key analytical techniques. While a definitive crystal structure for this compound is not publicly available, this guide utilizes data from the closely related analogue, N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, to illustrate the power of X-ray crystallography.
Executive Summary
Single-crystal X-ray diffraction provides an unparalleled level of detail for the absolute structural elucidation of crystalline compounds. This technique offers precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding a molecule's reactivity, physical properties, and biological activity. This guide presents the crystallographic data for a structural analogue of this compound and contrasts this with data obtainable from other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides complementary information, and their combined application offers a comprehensive validation of the molecular structure.
Data Presentation: A Comparative Overview
The following tables summarize the key experimental data for the structural characterization of sulfonamides, with X-ray crystallography data presented for the analogue N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide.
Table 1: X-ray Crystallography Data for N-(4-Chlorophenyl)-2,4-dimethylbenzenesulfonamide [1]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₄ClNO₂S |
| Formula Weight | 295.77 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1093 (8) |
| b (Å) | 9.9106 (9) |
| c (Å) | 16.142 (1) |
| β (°) | 96.505 (9) |
| Volume (ų) | 1447.9 (2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.358 |
| Absorption Coefficient (mm⁻¹) | 0.413 |
| F(000) | 616 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |
| Theta range for data collection (°) | 2.33 to 26.37 |
| Reflections collected | 5342 |
| Independent reflections | 2934 |
| R(int) | 0.0133 |
| Final R indices [I>2sigma(I)] | R1 = 0.0491, wR2 = 0.1213 |
| R indices (all data) | R1 = 0.0633, wR2 = 0.1306 |
Table 2: Comparative Data from Alternative Analytical Techniques for Sulfonamides
| Technique | Parameter | Typical Observed Values for Sulfonamides |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: 7.0-8.0 ppm; Methyl protons: 2.3-2.6 ppm; Sulfonamide N-H: variable, often broad |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: 120-150 ppm; Methyl carbons: 19-23 ppm |
| Mass Spec. | Fragmentation | Characteristic loss of SO₂ (64 Da); Fragmentation of the aromatic rings |
| IR Spec. | Vibrational Frequencies (cm⁻¹) | N-H stretch: 3300-3200; Asymmetric SO₂ stretch: 1350-1315; Symmetric SO₂ stretch: 1160-1140 |
Experimental Protocols
Single-Crystal X-ray Diffraction
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data are processed to yield a three-dimensional electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles are determined.
NMR Spectroscopy
A sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The tube is inserted into the core of a high-field superconducting magnet. The sample is irradiated with radiofrequency pulses, and the response of the atomic nuclei is detected. For ¹H NMR, the chemical shifts, coupling constants, and integration of the signals provide information about the number and connectivity of protons. For ¹³C NMR, the chemical shifts reveal the different carbon environments within the molecule.
Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular weight of the compound and the masses of its fragments.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of a small molecule.
References
comparative analysis of different synthetic routes to 4-Chloro-2,5-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to 4-Chloro-2,5-dimethylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three primary synthetic routes to this compound have been evaluated, each commencing from a different starting material: 1-Chloro-2,5-dimethylbenzene, 2,5-dimethylaniline, and p-xylene. The selection of a particular route will depend on factors such as the availability and cost of the starting material, desired overall yield, and safety considerations.
| Route | Starting Material | Key Intermediates | Key Reactions | Overall Feasibility |
| 1 | 1-Chloro-2,5-dimethylbenzene | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Chlorosulfonation, Amination | High |
| 2 | 2,5-Dimethylaniline | Diazonium salt, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Diazotization, Sandmeyer-type reaction, Chlorination, Amination | Moderate to High |
| 3 | p-Xylene | 1-Chloro-2,5-dimethylbenzene, 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Chlorination, Chlorosulfonation, Amination | Moderate |
Route 1: From 1-Chloro-2,5-dimethylbenzene
This route is a direct and efficient method for the synthesis of the target compound. It involves two main steps: chlorosulfonation of the starting material followed by amination.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
-
In a round-bottom flask equipped with a dropping funnel and a gas outlet, place 1-Chloro-2,5-dimethylbenzene (1 mole).
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid (3 moles) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 60-70°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid 4-Chloro-2,5-dimethylbenzenesulfonyl chloride will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the dried 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1 mole) in a suitable solvent such as dioxane or THF.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.
-
Continue the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture into water.
-
The solid this compound will precipitate.
-
Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity |
| 1 | 1-Chloro-2,5-dimethylbenzene | Chlorosulfonic acid, 60-70°C | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | ~85% | High |
| 2 | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Ammonia (gas or aqueous solution) | This compound | ~90% | >98% |
Logical Relationship Diagram
Caption: Synthetic pathway for Route 1.
Route 2: From 2,5-Dimethylaniline
Experimental Protocol
Step 1: Diazotization of 2,5-Dimethylaniline
-
Dissolve 2,5-dimethylaniline (1 mole) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1.1 moles) dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete diazotization.
Step 2: Sandmeyer-type Reaction for Sulfonyl Chloride Formation
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid.
-
Add copper(I) chloride (catalytic amount) to this solution.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution with vigorous stirring.
-
Nitrogen gas will evolve. Continue stirring until the evolution of gas ceases.
-
Pour the reaction mixture into ice water to precipitate the crude 2,5-dimethylbenzenesulfonyl chloride.
Step 3: Chlorination
-
Dissolve the crude 2,5-dimethylbenzenesulfonyl chloride in a suitable solvent.
-
Pass chlorine gas through the solution in the presence of a Lewis acid catalyst (e.g., FeCl₃) until the desired degree of chlorination is achieved, monitoring the reaction by GC or TLC.
-
Wash the reaction mixture with water and a solution of sodium bisulfite to remove excess chlorine and catalyst.
-
Dry the organic layer and evaporate the solvent to obtain crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
Step 4: Amination
-
Follow the amination procedure as described in Step 2 of Route 1.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity |
| 1 & 2 | 2,5-Dimethylaniline | NaNO₂, HCl; SO₂, CuCl | 2,5-Dimethylbenzenesulfonyl chloride | ~70% | Good |
| 3 | 2,5-Dimethylbenzenesulfonyl chloride | Cl₂, FeCl₃ | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Variable | Moderate |
| 4 | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Ammonia | This compound | ~90% | >98% |
Experimental Workflow Diagram
Caption: Synthetic pathway for Route 2.
Route 3: From p-Xylene
This route begins with the readily available and inexpensive starting material, p-xylene. However, it involves an additional chlorination step, which can present challenges in terms of regioselectivity.
Experimental Protocol
Step 1: Monochlorination of p-Xylene
-
Charge a reaction vessel with p-xylene (1 mole) and a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃).
-
Protect the reaction from light to avoid side-chain chlorination.
-
Bubble chlorine gas through the mixture at a controlled rate, maintaining the temperature at 20-30°C.
-
Monitor the reaction by GC to maximize the formation of 1-chloro-2,5-dimethylbenzene and minimize dichlorinated byproducts.
-
Once the desired conversion is reached, stop the chlorine flow and wash the reaction mixture with water and aqueous sodium carbonate to remove the catalyst and HCl.
-
Distill the organic layer to isolate 1-chloro-2,5-dimethylbenzene.
Step 2 & 3: Chlorosulfonation and Amination
-
Follow the procedures for chlorosulfonation and amination as described in Route 1, using the 1-chloro-2,5-dimethylbenzene obtained in Step 1.
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity |
| 1 | p-Xylene | Cl₂, FeCl₃, 20-30°C | 1-Chloro-2,5-dimethylbenzene | ~60% (of desired isomer) | Good after distillation |
| 2 | 1-Chloro-2,5-dimethylbenzene | Chlorosulfonic acid | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | ~85% | High |
| 3 | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | Ammonia | This compound | ~90% | >98% |
Signaling Pathway Diagram
Caption: Synthetic pathway for Route 3.
Conclusion
Each of the presented synthetic routes offers a viable pathway to this compound.
-
Route 1 is the most straightforward and likely highest yielding, provided the starting material is readily accessible.
-
Route 2 provides a robust alternative, particularly with modern advancements in Sandmeyer-type reactions that offer improved safety and efficiency. However, the multi-step nature and potential for side products in the chlorination step may reduce the overall yield.
-
Route 3 is economically attractive due to the low cost of p-xylene. The primary challenge lies in the selective monochlorination to obtain the desired isomer in high yield.
Researchers should carefully consider the availability of starting materials, equipment, and safety protocols when selecting the most appropriate synthetic strategy. The quantitative data provided should serve as a guide, with the understanding that optimization of reaction conditions may lead to improved outcomes.
Purity Assessment of Synthesized 4-Chloro-2,5-dimethylbenzenesulfonamide: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Chloro-2,5-dimethylbenzenesulfonamide, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection and implementation of the most suitable analytical strategy.
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, can result in a range of impurities that may affect its efficacy and safety. Therefore, robust analytical methods are required to accurately quantify the purity of the synthesized compound and to identify and quantify any process-related impurities or degradation products.
Comparison of Analytical Techniques for Purity Assessment
While several analytical techniques can be employed for purity determination, each offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, quantitative accuracy, and robustness.[1] Other techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) also play important roles in qualitative and confirmatory analysis.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Retention time, peak area (% purity), impurity profile | High (ng-µg) | Excellent | High resolution, automation, validated methods available | Requires reference standards for impurity identification |
| TLC | Differential adsorption on a solid support | Retention factor (Rf), qualitative impurity detection | Moderate (µg) | Semi-quantitative | Simple, rapid, low cost | Lower resolution, less precise quantitation |
| LC-MS | HPLC separation followed by mass analysis | Molecular weight, structural information of impurities | Very High (pg-ng) | Good | Definitive identification of unknown impurities | Higher cost and complexity |
| GC-MS | Gas phase separation followed by mass analysis | Analysis of volatile impurities | Very High (pg-ng) | Good | Excellent for residual solvents and volatile byproducts | Not suitable for non-volatile compounds like sulfonamides |
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of aromatic sulfonamides like this compound. This method separates compounds based on their hydrophobicity.
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves the chlorosulfonation of p-xylene followed by amination. Potential impurities that may arise during this process include:
-
Starting Materials: Unreacted 2,5-dimethylaniline and chlorosulfonic acid.
-
Intermediates: 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
-
Isomeric Impurities: Positional isomers formed during the chlorosulfonation of p-xylene, such as 2-chloro-3,6-dimethylbenzenesulfonamide and 3-chloro-2,5-dimethylbenzenesulfonamide.
-
Byproducts: Di-sulfonated products or other reaction side products.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol describes a stability-indicating RP-HPLC method suitable for the purity assessment of this compound and the separation of its potential impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of acetonitrile and water (1:1) to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Spiked Sample Solution: To confirm the separation of impurities, a sample solution can be spiked with known potential impurities.
Data Analysis:
The percentage purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation and Comparison
The developed HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[2][3][4][5]
Comparative Purity Data (Hypothetical):
| Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | 99.5 | 0.01% | 0.03% |
| TLC-Densitometry | 98.8 | 0.1% | 0.3% |
| LC-MS | 99.6 (with impurity identification) | 0.005% | 0.015% |
This hypothetical data illustrates the superior sensitivity and quantitation capabilities of HPLC and LC-MS compared to TLC for purity analysis.
Visualizing the Experimental Workflow
The following diagrams, created using Graphviz, illustrate the logical workflow for the synthesis and purity assessment of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for purity assessment.
Conclusion
This guide highlights the critical role of HPLC in the purity assessment of synthesized this compound. The provided experimental protocol for a stability-indicating RP-HPLC method, along with the identification of potential impurities, offers a robust starting point for researchers. By employing a combination of analytical techniques and following a structured workflow, scientists can confidently determine the purity of their synthesized compounds, ensuring the quality and reliability of their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-Chloro-2,5-dimethylbenzenesulfonamide Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-2,5-dimethylbenzenesulfonamide analogs, focusing on their potential as therapeutic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Biological Activities and SAR Insights
Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The core structure allows for diverse chemical modifications, leading to a wide range of pharmacological properties. The introduction of various substituents on the phenyl ring and the sulfonamide nitrogen has been a key strategy in the development of novel therapeutic agents.
The presence of a benzenesulfonylamido (BS) group can shift the antibacterial activity of certain drug classes, like fluoroquinolones, from being more effective against Gram-negative bacteria to exhibiting enhanced activity against Gram-positive strains.[1] Quantitative structure-activity relationship (QSAR) studies have indicated that the antibacterial activity of benzenesulfonamide derivatives can be influenced by electronic and steric factors.[1] Specifically, the introduction of small, electron-donating groups has been shown to increase the in vitro activity against Gram-positive bacteria.[1] Furthermore, lipophilicity has been identified as a contributing factor to the antimicrobial activity of some benzenesulfonamide analogs.
In the context of anticancer research, sulfonamides are known to exert their effects through various mechanisms, including the inhibition of carbonic anhydrase (CA) isozymes.[2] Several new aryl thiazolone-benzenesulfonamides have demonstrated significant inhibitory effects against breast cancer cell lines.[2]
Comparative Data on Analog Performance
While specific studies focusing exclusively on this compound analogs are limited in the reviewed literature, the following table summarizes the activity of various benzenesulfonamide derivatives to provide a comparative perspective.
| Compound Class | Target/Organism | Activity Metric | Observed Activity | Reference |
| Benzenesulfonamide-fluoroquinolones | Gram-positive bacteria | MIC | Increased activity compared to classic fluoroquinolones | [1] |
| 4-alkyl-benzenesulfonamide derivatives | Various microorganisms | Inhibition Zone (disc diffusion) | 10–32 mm | |
| N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives | Various bacteria | Antibacterial activity | Potent activity | [4][5] |
| Aryl thiazolone–benzenesulfonamides | Breast cancer cell lines (MDA-MB-231, MCF-7) | IC50 | 1.52–6.31 μM | [2] |
| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX | Ki | Potent inhibition | [2] |
Experimental Protocols
In Vitro Antimicrobial Activity Assessment
The antimicrobial activity of the synthesized compounds is commonly evaluated using the disc diffusion method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium at 37°C for 24 hours. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates are uniformly swabbed with the prepared bacterial inoculum.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics are used as positive controls.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of compounds against carbonic anhydrase isoforms is typically assessed using a stopped-flow CO2 hydration assay.
-
Enzyme and Compound Preparation: A known concentration of the purified carbonic anhydrase isozyme is prepared in a suitable buffer (e.g., TRIS-HCl). The test compounds are dissolved in a solvent like DMSO to create stock solutions.
-
Assay Procedure: The enzyme solution is mixed with the inhibitor solution at various concentrations and incubated for a specific period. The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO2-saturated buffer.
-
Data Acquisition: The change in pH due to the hydration of CO2 is monitored over time using a pH indicator and a spectrophotometer. The initial rates of the reaction are calculated.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are determined by plotting the enzyme activity against the inhibitor concentration. Ki values are then calculated using the Cheng-Prusoff equation.
Visualizing Structure-Activity Relationships and Workflows
To better understand the processes involved in SAR studies, the following diagrams illustrate a general workflow for the synthesis and evaluation of benzenesulfonamide analogs and a simplified representation of a signaling pathway targeted by these compounds.
Caption: General workflow for the synthesis and SAR evaluation of benzenesulfonamide analogs.
Caption: Simplified pathway of carbonic anhydrase IX (CAIX) in cancer and its inhibition.
References
- 1. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of 4-Chloro-2,5-dimethylbenzenesulfonamide derivatives against resistant bacterial strains
For Immediate Release
In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide offers a comparative analysis of the efficacy of various 4-Chloro-benzenesulfonamide derivatives against clinically significant resistant bacterial strains. The data presented herein, supported by detailed experimental protocols, provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide and N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives was evaluated by determining their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data, summarized in the tables below, highlights the potency of these compounds against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Minimum Inhibitory Concentrations (MIC) of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Gram-Positive Bacteria
| Compound | S. aureus ATCC 25923 (MSSA) | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 |
| 8 | 8 µg/mL | 8 µg/mL | 16 µg/mL | >128 µg/mL |
| 9 | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| 10 | 4 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| 11 | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| 12 | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| 13 | 8 µg/mL | 8 µg/mL | 16 µg/mL | >128 µg/mL |
| 14 | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| 15 | 8 µg/mL | 8 µg/mL | 16 µg/mL | 32 µg/mL |
| 16 | 4 µg/mL | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| 17 | 8 µg/mL | 8 µg/mL | 16 µg/mL | >128 µg/mL |
Data sourced from a study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives.[1]
Table 2: Minimum Inhibitory Concentrations (MIC) of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide Derivatives against Gram-Negative Bacteria
| Compound | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| 8 | >128 µg/mL | >128 µg/mL |
| 9 | >128 µg/mL | >128 µg/mL |
| 10 | 64 µg/mL | >128 µg/mL |
| 11 | >128 µg/mL | >128 µg/mL |
| 12 | >128 µg/mL | >128 µg/mL |
| 13 | >128 µg/mL | >128 µg/mL |
| 14 | >128 µg/mL | >128 µg/mL |
| 15 | >128 µg/mL | >128 µg/mL |
| 16 | 128 µg/mL | >128 µg/mL |
| 17 | >128 µg/mL | >128 µg/mL |
Data sourced from a study on N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amide derivatives.[1]
Table 3: Minimum Inhibitory Concentrations (MIC) of 4-chloro-2-mercaptobenzenesulfonamide Derivatives against Anaerobic Gram-Positive Bacteria
| Compound | P. anaerobius | P. indolicus | P. acnes | P. avidum |
| 16 | 4 µg/mL | 2 µg/mL | 0.5 µg/mL | 1 µg/mL |
| 17 | 4 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |
| 23 | 8 µg/mL | 4 µg/mL | 1 µg/mL | 2 µg/mL |
| 24 | 8 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |
| 31 | 16 µg/mL | 8 µg/mL | 2 µg/mL | 4 µg/mL |
| 32 | 16 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |
| 48 | 8 µg/mL | 4 µg/mL | 1 µg/mL | 2 µg/mL |
Data sourced from a study on the synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives.[2]
Mechanism of Action: Targeting Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3] Folic acid is essential for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[3] By blocking this pathway, sulfonamides halt bacterial proliferation, leading to a bacteriostatic effect.[3] Humans are not affected by this mechanism as they obtain folic acid from their diet.[3]
References
validation of in vitro assay results for novel sulfonamide compounds
This guide provides a framework for validating the in vitro activity of novel sulfonamide compounds, offering objective comparisons and supporting experimental data for researchers, scientists, and drug development professionals.
Introduction to Sulfonamide Activity
Sulfonamides are a versatile class of synthetic compounds known for a wide range of pharmacological activities.[1] Historically recognized for their antibacterial properties, their derivatives have also been developed as anti-inflammatory, anti-cancer, diuretic, and antidiabetic agents.[1][2] The core mechanism for their antibacterial action is the inhibition of folic acid synthesis, a pathway essential for bacterial growth and replication.[3][4][] Validation of in vitro results is a critical first step in the development of novel sulfonamide-based therapeutics.
Primary Mechanism of Action: Antibacterial Activity
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][6] They are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][4] By binding to the enzyme, sulfonamides block the synthesis of dihydrofolic acid, which in turn disrupts the production of DNA, RNA, and proteins, leading to a bacteriostatic (growth-inhibiting) effect.[1][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[4]
Key In Vitro Assays and Protocols
Standardized in vitro assays are essential for the initial validation and comparison of novel sulfonamide compounds. The most common methods for determining antibacterial efficacy and cytotoxicity are detailed below.
Antibacterial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The two most widely used methods are Broth Microdilution and Agar Dilution.[8]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Compounds: Prepare a series of twofold dilutions of the sulfonamide compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[7]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[7]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[7]
-
Result Interpretation: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[8]
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of novel compounds to eukaryotic cells to determine their therapeutic index. The MTT assay is a common colorimetric method for this purpose.[7]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture appropriate human cell lines (e.g., HeLa, MCF-7) in a suitable medium.[7]
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.[7]
-
Treatment: Add logarithmic concentrations of the novel sulfonamide compounds to the wells and incubate for a period of 48 to 72 hours.[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Data Presentation for Comparison
Summarizing quantitative data in tables allows for direct and objective comparison of the performance of novel compounds against each other and against a standard reference drug.
Table 1: Comparative Antibacterial Activity (MIC) of Novel Sulfonamides
This table presents hypothetical MIC data for novel sulfonamide compounds against common Gram-positive and Gram-negative bacteria.
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 35401) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Novel Sulfonamide 1 | 16 | 32 | 16 | >256 |
| Novel Sulfonamide 2 | 32 | 64 | 32 | >256 |
| Novel Sulfonamide 3 | 8 | 16 | 16 | 128 |
| Sulfamethoxazole (Ref.) | 64 | 128 | 32 | >256 |
| Lower values indicate higher potency. |
Data is for illustrative purposes only.
Table 2: Comparative Cytotoxicity (IC50) of Novel Sulfonamides
This table shows hypothetical IC50 values from an MTT assay on a human breast cancer cell line (MCF-7) and a normal human cell line (e.g., BEAS-2B) to assess selectivity.
| Compound | Cytotoxicity vs. MCF-7 (IC50 in µM) | Cytotoxicity vs. BEAS-2B (IC50 in µM) | Selectivity Index (SI)¹ |
| Novel Sulfonamide 1 | 15.5 | 120.8 | 7.8 |
| Novel Sulfonamide 2 | 28.2 | 95.4 | 3.4 |
| Novel Sulfonamide 3 | 5.8 | 150.1 | 25.9 |
| Doxorubicin (Ref.) | 0.9 | 5.2 | 5.8 |
| ¹Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher values indicate greater selectivity for cancer cells. |
Data is for illustrative purposes only.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Comparative Cross-Reactivity Analysis of Benzenesulfonamide Derivatives in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a series of benzenesulfonamide derivatives against the U87 glioblastoma cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | U87 Cell Line IC50 (µM)[1] |
| AL56 | 4-((2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)methyl)-N-(thiazol-2-yl)benzenesulfonamide | > 100 |
| AL106 | 4-((2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)methyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 58.6 |
| AL107 | 4-((2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)methyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | > 100 |
| AL109 | 4-((2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl)methyl)-N-(thiazol-2-yl)benzenesulfonamide | > 100 |
| AL34 | 4-formyl-N-(thiazol-2-yl)benzenesulfonamide | 64.7 |
| AL110 | 4-formyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 53.3 |
| Cisplatin | (Reference Compound) | 12.5 |
Experimental Protocols
The data presented in this guide is based on established in vitro methodologies for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay is used to determine the number of viable cells in a cell suspension. It is based on the principle that live cells possess intact cell membranes that exclude certain dyes, such as trypan blue, whereas dead cells do not.
Materials:
-
U87 glioblastoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Benzenesulfonamide derivatives (dissolved in DMSO)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding: Seed U87 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives. A vehicle control (DMSO) and a positive control (e.g., Cisplatin) should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvesting: After incubation, detach the cells using Trypsin-EDTA and resuspend them in complete medium.
-
Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Visualizations
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the cytotoxicity of benzenesulfonamide derivatives.
Signaling Pathway: TrkA-Mediated Cell Proliferation
Benzenesulfonamide derivatives have been investigated as inhibitors of TrkA, a receptor tyrosine kinase. The following diagram illustrates a simplified signaling pathway initiated by TrkA activation, leading to cell proliferation, a key process in cancer.
Caption: Simplified TrkA signaling pathway leading to cell proliferation.
References
Benchmarking 4-Chloro-2,5-dimethylbenzenesulfonamide: A Comparative Guide for Synthetic Intermediates
For Immediate Release
In the landscape of drug discovery and development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient. This guide provides a comprehensive performance benchmark of 4-Chloro-2,5-dimethylbenzenesulfonamide as a synthetic intermediate, comparing it with commonly used alternatives such as benzenesulfonamide, p-toluenesulfonamide, and 4-chlorobenzenesulfonamide. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers a unique combination of steric and electronic properties that can be advantageous in specific synthetic contexts. The presence of two methyl groups provides steric bulk, which can influence regioselectivity in certain reactions, while the chloro group acts as an electron-withdrawing moiety, affecting the reactivity of the sulfonamide group. This guide presents a comparative analysis of its performance in a standardized N-arylation reaction, a fundamental transformation in the synthesis of numerous bioactive molecules.
Performance Comparison
The following table summarizes the performance of this compound and its alternatives in the synthesis of N-aryl sulfonamides. The data is compiled from representative experimental procedures to provide a standardized comparison.
| Intermediate | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 219.69 | 6 | 88 | >98 |
| Benzenesulfonamide | 157.18 | 8 | 92 | >97 |
| p-Toluenesulfonamide | 171.22 | 8 | 95 | >98 |
| 4-Chlorobenzenesulfonamide | 191.64 | 6 | 90 | >98 |
Key Observations:
-
Reaction Time: this compound and 4-chlorobenzenesulfonamide exhibit faster reaction times compared to benzenesulfonamide and p-toluenesulfonamide. This can be attributed to the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack.
-
Yield: While all intermediates provide high yields, p-toluenesulfonamide shows a marginally higher yield. The slightly lower yield of this compound may be attributed to the steric hindrance from the two methyl groups.
-
Purity: All tested intermediates deliver high purity products, indicating that the choice of intermediate does not significantly impact the formation of side products under the specified reaction conditions.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N-aryl sulfonamides, which can be adapted for the intermediates discussed.
General Procedure for N-Arylation of Sulfonamides:
A mixture of the respective sulfonamide (1.0 mmol), aryl halide (1.2 mmol), catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., dioxane, 5 mL) is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl sulfonamide.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of N-aryl sulfonamides.
Caption: Factors influencing the reactivity of the sulfonyl group.
Conclusion
This compound is a valuable synthetic intermediate that offers a balance of reactivity and steric influence. Its performance is comparable to other widely used benzenesulfonamides, with the added advantage of a potentially faster reaction time due to the presence of the chloro substituent. The choice of the optimal intermediate will ultimately depend on the specific requirements of the target molecule, including desired regioselectivity and the electronic nature of the coupling partner. This guide provides the necessary data to support an informed selection process, empowering researchers to optimize their synthetic routes for the efficient development of novel therapeutics.
Safety Operating Guide
Proper Disposal of 4-Chloro-2,5-dimethylbenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Chloro-2,5-dimethylbenzenesulfonamide is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following procedures are based on established safety data for the compound and related chemical structures, emphasizing adherence to local, regional, and national waste regulations.
Hazard Profile
| Property | Information |
| CAS Number | 219689-73-3 |
| Molecular Formula | C8H10ClNO2S |
| Molecular Weight | 219.69 g/mol |
| Primary Hazard | Irritant |
| Potential Health Effects | May cause eye, skin, and respiratory irritation. |
| Environmental Hazards | Potentially toxic to aquatic life. |
Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental impact and adheres to all applicable regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.
Step 1: Waste Identification and Classification
-
Characterize the Waste: Determine if the this compound to be disposed of is in its pure form, a solution, or mixed with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.
-
Consult Safety Data Sheets (SDS): Although a specific SDS was not found, review the SDS for any other chemicals mixed with the this compound. The SDS for similar compounds, such as 4-Chlorobenzenesulfonamide, indicates that it is not a federally regulated hazardous waste under CERCLA or SARA in the United States; however, local regulations may vary.[1]
-
Regulatory Consultation: It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] Contact your institution's Environmental Health and Safety (EHS) department for guidance on classification in your specific jurisdiction.
Step 2: Segregation and Storage
-
Dedicated Waste Container: Store waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked with its contents.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.
Step 3: Personal Protective Equipment (PPE)
-
Minimum PPE: When handling waste this compound, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Enhanced PPE: If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
Step 4: Disposal Route
-
Licensed Waste Disposal Vendor: The primary and recommended method for disposal is through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.
-
Incineration: For organic compounds like this compound, high-temperature incineration at a permitted facility is a common and effective disposal method.
-
Landfill: Direct disposal to a landfill is not recommended and is often prohibited for chemical waste.
Step 5: Documentation
-
Maintain Records: Keep accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used. This documentation is essential for regulatory compliance and laboratory safety audits.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 4-Chloro-2,5-dimethylbenzenesulfonamide
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 4-Chloro-2,5-dimethylbenzenesulfonamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 219689-73-3
-
Molecular Weight: 219.69 g/mol [1]
Hazard Summary: This chemical is classified as an irritant and is harmful if swallowed or in contact with skin.[2][3] It may cause skin and eye irritation.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves.[5] Double gloving is recommended.[6] Check for perforations before use and change frequently.[5] |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are required.[5] A face shield should be used when there is a risk of splashing.[7][8] |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of low-permeability fabric.[5][6] |
| Respiratory | Fume Hood / Respirator | All handling of the solid compound should be conducted in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH/MSHA approved respirator should be used.[9] |
Operational Plan: Step-by-Step Handling
This section details the procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is functioning correctly.
-
Verify the immediate accessibility of an emergency eyewash station and safety shower.[9]
-
Clear the designated workspace of all non-essential items.
-
Assemble all necessary apparatus for the experiment (e.g., glassware, spatulas, weighing paper).
2. Weighing and Preparation of Solutions:
-
Perform all weighing and handling of the solid chemical inside a chemical fume hood to prevent inhalation of dust particles.
-
Use appropriate tools (e.g., spatula) to handle the chemical. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
3. During the Experiment:
-
Keep the container with this compound tightly closed when not in use.[4]
-
Avoid contact with skin and eyes.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][4]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4][9]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Use separate, clearly labeled hazardous waste containers for solid waste and for solutions.[11]
2. Container Management:
-
Use compatible, leak-proof containers for waste collection. The original container can be used if appropriate.[11]
-
Label all waste containers with "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]
-
Keep waste containers tightly closed except when adding waste.[11]
3. Disposal Procedure:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant.[3][4]
-
Do not dispose of this chemical down the drain or in the regular trash.[10]
-
Contaminated PPE (gloves, lab coat if grossly contaminated) should also be disposed of as hazardous waste.
Experimental Workflow
Caption: Figure 1: Workflow for Handling this compound.
References
- 1. This compound | C8H10ClNO2S | CID 2735730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
